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  • Product: 2-Iodobenzo[d]thiazol-7-ol
  • CAS: 1261845-65-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of 2-Iodobenzo[d]thiazol-7-ol in Murine Models

Abstract This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 2-Iodobenzo[d]thiazol-7-ol, a novel benzothiazole derivative, in murine models. The benzothiazole scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 2-Iodobenzo[d]thiazol-7-ol, a novel benzothiazole derivative, in murine models. The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, recognized for a wide array of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4] A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development as a therapeutic agent.[5][6][7] This document outlines the strategic considerations and detailed methodologies for conducting a robust in vivo PK study in mice, from preclinical planning to bioanalytical quantification and data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to characterize the in vivo behavior of novel small molecules.

Introduction: The Rationale for Pharmacokinetic Characterization

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a detailed understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, provides this critical insight.[5][8] For a compound like 2-Iodobenzo[d]thiazol-7-ol, which belongs to the pharmacologically significant benzothiazole class, elucidating its PK profile is a pivotal step.[1][2][9] Key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) govern the dosing regimen and therapeutic window.[5][10][11]

Murine models are extensively utilized in early-stage drug discovery for PK assessment due to their physiological similarities to humans, cost-effectiveness, and well-established experimental protocols.[12][13][14] This guide will detail a scientifically rigorous approach to profiling 2-Iodobenzo[d]thiazol-7-ol in mice, emphasizing the causality behind experimental choices to ensure the generation of high-quality, translatable data.

Physicochemical Properties of 2-Iodobenzo[d]thiazol-7-ol: Predictive Insights

Preclinical Study Design: A Validating System

A robust PK study design is self-validating, incorporating controls and methodologies that ensure data integrity. The primary objective is to characterize the plasma concentration-time profile of 2-Iodobenzo[d]thiazol-7-ol following both intravenous (IV) and oral (PO) administration.

Animal Model Selection
  • Strain: C57BL/6 or BALB/c mice are commonly used inbred strains that provide consistent genetic backgrounds, minimizing inter-individual variability.[14]

  • Sex: Initially, studies may be conducted in a single sex (typically male) to reduce variability. However, subsequent studies should include both sexes to identify any potential sex-dependent differences in PK.

  • Health Status: All animals must be specific-pathogen-free (SPF) and acclimated to the housing conditions for at least one week prior to the study.

Dosing Formulation and Administration

The formulation of 2-Iodobenzo[d]thiazol-7-ol is critical for ensuring complete dissolution and accurate dosing.

  • IV Formulation: A solution in a vehicle such as 5% DMSO, 40% PEG400, and 55% saline is a common starting point for poorly soluble compounds. The final formulation must be sterile and non-irritating.

  • PO Formulation: A suspension in a vehicle like 0.5% methylcellulose in water is often suitable for oral gavage.

  • Dose Selection: The IV dose should be high enough to ensure plasma concentrations remain above the lower limit of quantification (LLOQ) for a sufficient duration, but well below any known toxic levels. A typical starting dose might be 1-2 mg/kg. The PO dose is generally higher, often in the range of 5-10 mg/kg, to account for incomplete absorption.

Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic study.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_processing Sample Processing cluster_analysis Bioanalysis & Data Processing acclimatization Animal Acclimatization (≥ 1 week) fasting Overnight Fasting (for PO group) acclimatization->fasting po_dose PO Administration (5-10 mg/kg) fasting->po_dose iv_dose IV Administration (1-2 mg/kg) serial_sampling Serial Blood Sampling (e.g., saphenous vein) iv_dose->serial_sampling po_dose->serial_sampling time_points Defined Time Points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) serial_sampling->time_points plasma_prep Plasma Preparation (Centrifugation) time_points->plasma_prep storage Sample Storage (≤ -20°C) plasma_prep->storage extraction Sample Extraction (e.g., Protein Precipitation) storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis (NCA) lcms->pk_analysis

Caption: Experimental workflow for murine pharmacokinetic profiling.

Detailed Experimental Protocols

Adherence to standardized and well-documented protocols is paramount for data reproducibility.

Protocol: Compound Administration
  • Intravenous (IV) Bolus Injection:

    • Restrain the mouse, for example, using a specialized restraining device.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail vein.

    • Administer the dose as a single bolus (typically < 0.2 mL for an adult mouse) via the lateral tail vein using a 27-30 gauge needle.[16][17]

    • Record the exact time of administration.

  • Oral Gavage (PO):

    • Gently restrain the mouse.

    • Measure the distance from the oral cavity to the xiphoid process to determine the appropriate insertion length for the gavage needle.

    • Insert a flexible, ball-tipped gavage needle into the esophagus and deliver the dose directly into the stomach (typically < 2-3 mL for an adult mouse).[16][18]

    • Record the exact time of administration.

Protocol: Serial Blood Sampling

Serial blood sampling from individual mice is preferred over composite profiling as it reduces animal usage and inter-animal variability.[8][12]

  • Gently restrain the conscious mouse.

  • Puncture the lateral saphenous or facial vein with a sterile lancet or needle (25-27 gauge).[19]

  • Collect approximately 20-30 µL of blood at each pre-defined time point (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) using a heparinized capillary tube.[8]

  • Transfer the blood immediately into a microcentrifuge tube containing an anticoagulant (e.g., K2EDTA).

  • Apply gentle pressure to the puncture site to ensure hemostasis.

  • Process the samples to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

  • Transfer the plasma supernatant to a new, labeled tube and store at -20°C or lower until analysis.[20]

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and robustness.[21][22]

Sample Preparation

The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, that can cause ion suppression in the mass spectrometer.[23]

  • Thaw plasma samples on ice.

  • To a 10 µL aliquot of plasma, add 30 µL of acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar molecule to 2-Iodobenzo[d]thiazol-7-ol to account for variations in extraction and ionization.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatography: A reverse-phase C18 column is a good starting point for separating the analyte from matrix components.[24] A gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid is commonly employed.[24]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.[21] Specific precursor-to-product ion transitions for both 2-Iodobenzo[d]thiazol-7-ol and the IS must be optimized.

Method Validation

The bioanalytical method must be validated to ensure its reliability. Key validation parameters include:

  • Linearity and Range

  • Accuracy and Precision

  • Selectivity and Specificity

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, and long-term)[25][26]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[27]

Non-Compartmental Analysis (NCA) Workflow

The following diagram outlines the key steps in NCA.

G data_input Plasma Concentration vs. Time Data log_transform Log-transform Plasma Concentration data_input->log_transform auc Calculate AUC (Linear Trapezoidal Rule) data_input->auc cmax_tmax Determine Cmax & Tmax (by observation) data_input->cmax_tmax terminal_phase Identify Terminal Elimination Phase log_transform->terminal_phase lambda_z Calculate λz (Elimination Rate Constant) terminal_phase->lambda_z half_life Calculate t½ (0.693 / λz) lambda_z->half_life cl Calculate Clearance (CL) (Dose / AUC) auc->cl bioavailability Calculate Oral Bioavailability (%F) ((AUC_PO / Dose_PO) / (AUC_IV / Dose_IV)) * 100 auc->bioavailability vd Calculate Volume of Distribution (Vdss) (for IV data) cl->vd

Sources

Exploratory

Mechanism of Action and Biological Assay Profiling of 2-Iodobenzo[d]thiazol-7-ol: A Dual-Modality Scaffold

Executive Summary The compound 2-Iodobenzo[d]thiazol-7-ol (2-IBT-7O) (CAS: 1261845-65-1) represents a highly specialized pharmacophore in modern drug discovery. While the benzothiazole core is widely recognized as a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Iodobenzo[d]thiazol-7-ol (2-IBT-7O) (CAS: 1261845-65-1) represents a highly specialized pharmacophore in modern drug discovery. While the benzothiazole core is widely recognized as a privileged scaffold capable of interacting with diverse biological targets such as kinases and amyloid aggregates (1[1]), the specific substitution pattern of 2-IBT-7O primes it for complex, multi-modal target interactions.

As a Senior Application Scientist, I approach 2-IBT-7O not merely as a static binder, but as a dynamic chemical probe. Depending on the microenvironment of the target protein's active site, this molecule can act either as a reversible halogen-bond donor or as an irreversible targeted covalent inhibitor (TCI) . This whitepaper provides an in-depth technical guide on the structural rationale behind these modalities and the self-validating biological assays required to deconvolute its mechanism of action (MoA).

Molecular Anatomy and Mechanistic Hypotheses

To design effective biological assays, we must first understand the causality behind the molecule's reactivity. 2-IBT-7O possesses three critical structural features:

  • The Benzothiazole Core: A planar, fused bicyclic system that mimics the adenine ring of ATP. This makes it an exceptional hinge-binding motif for kinase active sites.

  • The 7-Hydroxyl Group: Acts as a strong hydrogen bond donor and acceptor. In biological assays, this group often dictates the binding orientation, anchoring the scaffold against catalytic lysine or aspartate residues.

  • The 2-Iodo Moiety (The Dual-Threat Warhead):

    • Modality A: Halogen Bonding (XB). Iodine is highly polarizable. The electron density is pulled toward the benzothiazole core, creating a region of positive electrostatic potential (the σ -hole) on the distal end of the iodine atom. This allows 2-IBT-7O to form highly directional, reversible non-covalent bonds with Lewis bases (e.g., protein backbone carbonyls) (2[2]).

    • Modality B: Covalent Modification. 2-halobenzothiazoles are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) (3[3]). If the target protein possesses a reactive, deprotonated cysteine in proximity to the binding pocket, the thiol can attack the C2 position, displacing the iodide ion and forming an irreversible thioether linkage (4[4]).

MoA Compound 2-IBT-7O (Halogenated Scaffold) Target Target Protein (e.g., Kinase with Active Cys) Compound->Target Initial Association NonCov Reversible Complex (Halogen Bond via σ-hole) Target->NonCov Equilibrium Binding Cov Irreversible Adduct (SNAr Thioether Formation) NonCov->Cov Nucleophilic Attack (Cys-SH) Effect Target Modulation / Enzyme Inhibition NonCov->Effect Sustained Occupancy Cov->Effect Permanent Inactivation

Fig 1. Dual-modality mechanistic pathway of 2-IBT-7O illustrating reversible vs. covalent binding.

Biological Assay Architecture & Triage Logic

To establish trustworthiness in our data, we cannot rely on a standard IC50​ assay. A low IC50​ could result from either picomolar reversible affinity or rapid covalent inactivation. We must employ a self-validating assay cascade.

Workflow Start Primary Biochemical Screen (IC50 Determination) MassSpec Intact Mass Spectrometry (TCEP Buffer, No DTT) Start->MassSpec Assess Adduct Formation SPR Surface Plasmon Resonance (Binding Kinetics) Start->SPR Assess Reversibility CovTrue Mass Shift: +150.1 Da (Loss of Iodide) MassSpec->CovTrue CovFalse No Mass Shift (Intact Protein Mass) MassSpec->CovFalse Washout Biochemical Washout (Activity Recovery Check) SPR->Washout k_off ≈ 0 CovTrue->Washout Confirm Irreversibility

Fig 2. Assay triage logic for deconvoluting the covalent vs. non-covalent mechanism of 2-IBT-7O.

Quantitative Data Interpretation

When profiling 2-IBT-7O, the data output will bifurcate based on its MoA. The table below summarizes the expected quantitative metrics.

Assay MetricNon-Covalent (Halogen Bond) ProfileCovalent ( SN​Ar ) ProfileMechanistic Interpretation
Intact Mass Shift 0 Da (Compound washes off in MS)+150.1 Da Covalent binding results in the loss of the Iodine atom (126.9 Da) and addition of the remaining scaffold (150.1 Da).
Time-Dependent IC50​ Stable over 1h, 2h, 4h incubationsDecreases (becomes more potent) over timeCovalent inhibition is kinetically driven; longer incubation drives the reaction to completion.
SPR Dissociation ( koff​ ) Measurable ( >10−4s−1 )effectively 0 (Flat dissociation phase)Irreversible adducts do not dissociate during the buffer wash phase.
Washout Activity Recovery >90% recovery of enzyme activity<10% recovery of enzyme activityValidates that the target is permanently inactivated by the covalent bond.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include critical control steps to prevent common assay artifacts associated with halogenated scaffolds.

Protocol A: Intact Protein Mass Spectrometry (Covalent Adduct Verification)

Causality Check: Why do we alter standard buffer conditions here? Standard biochemical buffers use Dithiothreitol (DTT) or β -mercaptoethanol (BME) to prevent protein oxidation. However, these are strong nucleophiles that will react directly with the 2-iodo group of 2-IBT-7O, destroying the compound before it reaches the protein. We must substitute them with TCEP, a phosphine-based reducing agent that lacks a reactive thiol.

Step-by-Step Execution:

  • Buffer Exchange: Dialyze the target protein (e.g., 10 μM ) into a thiol-free reaction buffer: 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4.

  • Compound Incubation: Add 2-IBT-7O to a final concentration of 50 μM (5x molar excess). Include a DMSO-only vehicle control.

  • Reaction Timecourse: Incubate at room temperature. Take 20 μL aliquots at 15 min, 60 min, and 120 min to monitor the reaction kinetics.

  • Quenching & Desalting: Quench the reaction with 1% Formic Acid. Pass the sample through a C4 ZipTip or an online LC-MS desalting column to remove salts and unreacted compound.

  • ESI-TOF MS Analysis: Acquire the intact mass spectra.

  • Deconvolution: Use MaxEnt1 (or equivalent) to deconvolute the multiply-charged envelope.

    • Validation: Look for the wild-type protein mass peak. If 2-IBT-7O is a covalent modifier, a new peak will emerge at exactly [Protein Mass + 150.1 Da] .

Protocol B: Biochemical Washout Assay (Reversibility Validation)

Causality Check: Mass spectrometry proves a bond can form, but the washout assay proves that this bond is functionally responsible for sustained enzyme inhibition under physiological dilution.

Step-by-Step Execution:

  • Pre-Incubation: Incubate the target enzyme at a highly concentrated state (100x the assay concentration) with 2-IBT-7O at a concentration equal to 10x its established IC50​ . Incubate for 1 hour to allow complete complex formation.

  • Rapid Dilution: Dilute the Enzyme-Inhibitor complex 100-fold into an assay buffer containing the enzyme's substrate. (This drops the inhibitor concentration to 0.1x IC50​ , well below its effective reversible concentration).

  • Kinetic Readout: Monitor product formation continuously (e.g., via fluorescence).

  • Self-Validating Controls:

    • Control 1 (DMSO): Enzyme pre-incubated with DMSO, diluted 100-fold (Sets the 100% activity baseline).

    • Control 2 (Reversible Reference): Enzyme pre-incubated with a known reversible inhibitor. Upon dilution, activity should rapidly recover to match Control 1.

    • Interpretation: If 2-IBT-7O is covalent, the reaction velocity will remain flat (near 0%), matching a no-enzyme control, proving permanent target engagement.

Conclusion

Evaluating 2-Iodobenzo[d]thiazol-7-ol requires a nuanced understanding of its dual-modality potential. By acknowledging the σ -hole driven halogen bonding capabilities (5[5]) alongside its latent SN​Ar reactivity toward cysteines, researchers can accurately profile this scaffold. The rigorous exclusion of nucleophilic assay artifacts (like DTT) and the implementation of orthogonal biophysical checks (Intact MS and Washout assays) ensure that the resulting mechanistic data is both robust and trustworthy.

References

  • Benzothiazole: A Versatile Molecular Scaffold for Modern Drug Discovery and Therapeutic Innovation. Ariston Publications. 1

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. 2

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.5

  • An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. ACS Publications. 4

  • Product Class 18: Benzothiazoles and Related Compounds. Thieme E-Books.3

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 2-Iodobenzo[d]thiazol-7-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Strategic Overview & Retrosynthetic Analysis 2-Iodobenzo[d]thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Strategic Overview & Retrosynthetic Analysis

2-Iodobenzo[d]thiazol-7-ol (CAS: 1261845-65-1) is a highly valuable bifunctional heterocyclic building block utilized extensively in medicinal chemistry and materials science [1]. The molecule possesses two orthogonal reactive sites:

  • C2-Iodide: Highly activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations) due to the electron-withdrawing nature of the adjacent imine nitrogen.

  • C7-Hydroxyl: Provides a versatile handle for late-stage functionalization, such as etherification, esterification, or triflation.

Causality in Route Selection

Traditionally, 2-halobenzothiazoles can be synthesized via direct C2-deprotonation of the parent benzothiazole using strong bases (e.g., n-BuLi or LDA) followed by trapping with an electrophilic halogen source [2]. However, applying this method to the 7-hydroxyl derivative requires the installation and subsequent removal of a protecting group (e.g., a tert-butyldimethylsilyl ether) to prevent premature quenching of the organolithium reagent by the acidic phenolic proton.

To bypass this inefficient protection/deprotection sequence, this protocol employs a modified Sandmeyer-type diazotization-iodination starting from the commercially accessible 2-aminobenzo[d]thiazol-7-ol. By utilizing tert-butyl nitrite (t-BuONO) and p-toluenesulfonic acid (p-TsOH) in a predominantly non-aqueous solvent system, we minimize the competitive hydrolysis of the diazonium intermediate to the corresponding benzothiazolone, thereby maximizing the yield of the target 2-iodo compound.

Mechanistic Workflow

The following diagram illustrates the logical progression of the synthetic workflow, highlighting the phase transitions and intermediate states.

G SM 2-Aminobenzo[d]thiazol-7-ol (Starting Material) Diazo Non-Aqueous Diazotization (t-BuONO, p-TsOH, MeCN) 0 °C, 1 h SM->Diazo Step 1 Activation Iodination Iodide Displacement (KI in H2O) 0 °C to RT, 4 h Diazo->Iodination Step 2 N2 Evolution Workup Reductive Quench (Na2S2O3 / EtOAc Extraction) Iodination->Workup Step 3 I2 Neutralization Product 2-Iodobenzo[d]thiazol-7-ol (Target Compound) Workup->Product Step 4 Purification

Caption: Workflow for the modified Sandmeyer synthesis of 2-Iodobenzo[d]thiazol-7-ol.

Reaction Parameters & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
2-Aminobenzo[d]thiazol-7-ol 166.201.001.66 gLimiting Reagent / Starting Material
p-Toluenesulfonic acid monohydrate 190.223.005.71 gAcidic proton source for diazotization
tert-Butyl nitrite (t-BuONO) 103.121.501.55 g (1.78 mL)Nitrosating agent
Potassium Iodide (KI) 166.002.504.15 gNucleophilic iodide source
Acetonitrile (MeCN) 41.05-50 mLPrimary reaction solvent
Sodium Thiosulfate (Na₂S₂O₃) 158.11Excess~20 mL (Sat. Aq.)Reductive quench for excess I₂

Experimental Protocol

Safety Precautions: tert-Butyl nitrite is volatile, toxic, and a potent vasodilator. All operations must be conducted in a properly functioning fume hood. The reaction evolves nitrogen gas ( N2​ ); ensure the reaction vessel is properly vented.

Step 1: Diazotization
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum pierced with a nitrogen inlet needle.

  • Charge the flask with 2-aminobenzo[d]thiazol-7-ol (1.66 g, 10.0 mmol) and p-toluenesulfonic acid monohydrate (5.71 g, 30.0 mmol).

  • Suspend the solids in anhydrous acetonitrile (50 mL) and cool the mixture to 0–5 °C using an ice-water bath.

  • Using a syringe, add tert-butyl nitrite (1.78 mL, 15.0 mmol) dropwise over 10 minutes.

    • Causality Note: Slow addition prevents localized heating and suppresses the homolytic cleavage of the diazonium species, which would lead to unwanted aryl radical side reactions.

  • Stir the resulting mixture at 0 °C for 1 hour to ensure complete formation of the diazonium tosylate intermediate.

Step 2: Iodide Displacement
  • Prepare a solution of potassium iodide (4.15 g, 25.0 mmol) in distilled water (10 mL).

  • Add the aqueous KI solution dropwise to the cold diazonium mixture over 15 minutes.

    • Observation: Immediate effervescence (evolution of N2​ gas) will occur, and the reaction mixture will turn dark brown due to the transient formation of iodine ( I2​ ).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature ( 20–25 °C). Stir vigorously for 4 hours.

Step 3: Quench and Workup
  • Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution (20 mL).

    • Causality Note: The thiosulfate acts as a mild reducing agent, converting the deeply colored, lipophilic iodine ( I2​ ) byproduct into water-soluble iodide ( I− ), which prevents iodine from co-eluting with the product during chromatography. The mixture should transition from dark brown to a pale yellow/biphasic mixture.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate ( 3×40 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification & Isolation
  • Purify the crude residue via flash column chromatography on silica gel (230–400 mesh).

  • Elute using a gradient of Hexanes/Ethyl Acetate (starting at 9:1 and increasing polarity to 7:3).

  • Pool the fractions containing the pure product (monitor via TLC, UV active at 254 nm) and evaporate the solvent to afford 2-Iodobenzo[d]thiazol-7-ol as an off-white to pale yellow solid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 827981, 2-Iodobenzothiazole. Retrieved March 28, 2026, from[Link]

Application

Application Note: Advanced Radioiodination Techniques for [¹²⁴I]-2-Iodobenzo[d]thiazol-7-ol PET Imaging Tracers

Target Audience: Radiochemists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary Benzothiazole derivatives are foundational to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Radiochemists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

Benzothiazole derivatives are foundational to the non-invasive positron emission tomography (PET) imaging of amyloid-beta (Aβ) plaques and other proteinopathies in neurodegenerative diseases[1]. While carbon-11 and fluorine-18 are traditional isotopes, the integration of Iodine-124 (t₁/₂ = 4.18 days) provides a critical advantage for longitudinal PET imaging, allowing researchers to track tracer pharmacokinetics and target engagement over extended periods[2].

This application note provides a comprehensive, self-validating guide to the radioiodination of 2-Iodobenzo[d]thiazol-7-ol . The 7-hydroxyl group is essential for high-affinity target binding via hydrogen bonding, while the 2-position serves as an optimal site for stable radiohalogenation.

Mechanistic Rationale: The Benzothiazole Scaffold

The successful radiolabeling of 2-Iodobenzo[d]thiazol-7-ol requires navigating the chemical sensitivity of its functional groups. Radioiodination is typically achieved through either oxidative iododestannylation or isotopic exchange[3].

Causality in Experimental Design:

  • The 7-Hydroxyl Vulnerability: The free -OH group on the benzothiazole ring is susceptible to oxidative degradation. Therefore, harsh oxidants must be avoided. We utilize precisely titrated Chloramine-T or mild Iodogen to generate the active electrophilic iodine species ( ∗I+ ) without compromising the tracer's structural integrity.

  • Molar Activity (Am) Requirements: For low-density neurological targets, high molar activity is non-negotiable to prevent target saturation by unlabeled ("cold") molecules. In these cases, electrophilic iododestannylation is mandatory. For high-density targets or basic biodistribution studies, Copper-Mediated Isotopic Exchange (CuMIE) offers a simpler, carrier-added alternative.

Decision Matrix: Selecting the Radioiodination Pathway

To ensure optimal tracer performance, the radiolabeling strategy must align with the downstream in vivo application.

MethodSelection Start Select Radioiodination Method for 2-Iodobenzo[d]thiazol-7-ol HighMolar High Molar Activity Required? (e.g., Low-Density Targets) Start->HighMolar Destannylation Electrophilic Iododestannylation Precursor: 2-(Tributylstannyl)... Oxidant: Chloramine-T HighMolar->Destannylation Yes Exchange Cu-Mediated Isotopic Exchange Precursor: 2-Iodobenzo[d]thiazol-7-ol Catalyst: Cu(II) / Ascorbate HighMolar->Exchange No Yield Final [124I] Tracer Destannylation->Yield Exchange->Yield

Fig 1. Decision matrix for selecting the optimal radioiodination pathway based on molar activity.

Quantitative Comparison of Radioiodination Strategies
ParameterProtocol A: Electrophilic IododestannylationProtocol B: Cu-Mediated Isotopic Exchange
Precursor 2-(Tributylstannyl)benzo[d]thiazol-7-ol2-Iodobenzo[d]thiazol-7-ol (Cold Standard)
Radiochemical Yield (RCY) 65% – 85%40% – 60%
Molar Activity ( Am​ ) > 150 GBq/μmol (No-Carrier-Added)5 – 20 GBq/μmol (Carrier-Added)
Reaction Time 15 – 30 minutes45 – 60 minutes
Optimal Temperature 25°C (Room Temperature)120°C – 150°C
Primary Application Receptor imaging, clinical PET translationDosimetry, high-density target validation

Experimental Protocols

Protocol A: Electrophilic Iododestannylation (High Molar Activity)

This method utilizes a trialkyltin precursor to achieve no-carrier-added (NCA) [¹²⁴I]-2-Iodobenzo[d]thiazol-7-ol, ensuring maximum specific activity for sensitive PET imaging[4].

Materials:

  • Precursor: 2-(Tributylstannyl)benzo[d]thiazol-7-ol (1 mg/mL in absolute ethanol)

  • Isotope: [¹²⁴I]NaI in 0.05 M NaOH (approx. 185 MBq / 5 mCi)

  • Buffer: 0.1 M Sodium Acetate (pH 5.5)

  • Oxidant: Chloramine-T (1 mg/mL in ultra-pure H₂O)

  • Quench: Sodium Metabisulfite (Na₂S₂O₅, 10 mg/mL in H₂O)

Step-by-Step Methodology:

  • Reaction Setup: To a sterile, low-protein-binding microcentrifuge tube, add 50 µL of the Sodium Acetate buffer.

    • Causality: Maintaining a strict pH of 5.5 is critical. It is acidic enough to stabilize the electrophilic ∗I+ species but mild enough to prevent acid-catalyzed destannylation prior to iodine insertion.

  • Isotope Addition: Transfer 185 MBq of [¹²⁴I]NaI (typically 10-20 µL) into the buffered solution.

  • Precursor Addition: Add 20 µL of the tributyltin precursor solution.

  • Oxidation (Initiation): Dropwise, add 10 µL of the Chloramine-T solution. Vortex gently and incubate at 25°C for exactly 15 minutes.

    • Causality: Chloramine-T is added sub-stoichiometrically. Over-oxidation will convert the radioiodide into unreactive iodate (IO₃⁻) and degrade the benzothiazole's 7-hydroxyl group.

  • Quenching: Terminate the reaction by adding 20 µL of Sodium Metabisulfite.

    • Causality: The sulfite rapidly reduces any unreacted ∗I+ back to inert ∗I− , halting the reaction instantly and preventing off-target halogenation during purification.

  • In-Process Validation Check: Spot 1 µL of the quenched mixture onto a silica radio-TLC plate. Develop in 100% Ethyl Acetate.

    • Self-Validation: The intact [¹²⁴I]-tracer will migrate ( Rf​ ~0.8), while free [¹²⁴I]iodide remains at the origin ( Rf​ = 0.0). Proceed to HPLC only if the TLC shows >70% conversion.

Protocol B: Copper-Mediated Isotopic Exchange (CuMIE)

This protocol directly exchanges the stable ¹²⁷I atom on the precursor with ¹²⁴I. It is highly robust and eliminates the need for toxic organotin precursors, though it yields a carrier-added product.

Step-by-Step Methodology:

  • Activation: In a V-vial, combine 2 mg of 2-Iodobenzo[d]thiazol-7-ol, 100 µL of DMF, and 50 µL of 0.1 M CuSO₄ / (NH₄)₂SO₄ solution.

    • Causality: Cu(II) coordinates with the aryl iodide, lowering the activation energy required for nucleophilic aromatic substitution ( SN​Ar ) by the incoming radioiodide.

  • Exchange: Add 185 MBq of [¹²⁴I]NaI. Seal the vial and heat at 150°C for 45 minutes.

  • Cooling & Dilution: Cool the vial in an ice bath for 2 minutes, then dilute with 500 µL of HPLC mobile phase to prevent precipitation of the highly lipophilic benzothiazole core.

  • In-Process Validation Check: Perform radio-TLC (Hexane:EtOAc 1:1). The radio-peak must co-elute precisely with the UV-active spot of the cold precursor under a 254 nm lamp.

Downstream Workflow & Quality Control

Following successful radiolabeling, the crude mixture must be purified to remove unreacted radioiodine, oxidizing agents, and (in Protocol A) toxic tin byproducts.

Workflow A Precursor Activation B 124I Labeling (pH 5.5) A->B C HPLC Purification B->C D Formulation (10% EtOH) C->D E QC & Release (RCY > 95%) D->E

Fig 2. Standardized workflow from precursor activation to final quality control and release.

HPLC Purification & Formulation: Inject the crude reaction mixture onto a Semi-Preparative C18 RP-HPLC column. Use an isocratic elution profile (e.g., 60% Acetonitrile / 40% 0.1M Ammonium Formate) at 3 mL/min.

  • Collection: Collect the radioactive peak corresponding to the [¹²⁴I]-2-Iodobenzo[d]thiazol-7-ol (typically eluting between 12–15 minutes).

  • Formulation: Dilute the collected fraction in 10 mL of sterile water, trap the tracer on a C18 Sep-Pak cartridge, wash with sterile water to remove HPLC solvents, and elute with 1 mL of USP-grade Ethanol. Dilute with 9 mL of sterile 0.9% Saline to yield a final formulation of 10% EtOH/Saline, suitable for intravenous injection.

  • Final Release QC: Analytical radio-HPLC must demonstrate >95% radiochemical purity before release for preclinical PET imaging.

References

  • [1] Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease. Bioorganic & Medicinal Chemistry. URL:[Link]

  • [4] Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. International Journal of Molecular Sciences. URL:[Link]

  • [3] PET/SPECT imaging agents for neurodegenerative diseases. Chemical Society Reviews. URL:[Link]

  • [2] Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. Molecules. URL:[Link]

Sources

Method

Application Note: Chemoselective O-Alkylation Methods for 2-Iodobenzo[d]thiazol-7-ol Functionalization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Strategic Rationale Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Rationale

Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and neuroprotective agents[1]. The functionalization of 2-Iodobenzo[d]thiazol-7-ol presents a unique synthetic challenge: the molecule possesses both a nucleophilic phenolic hydroxyl group at the C7 position and a highly reactive electrophilic carbon-iodine bond at the C2 position.

The strategic goal of this application note is to provide robust, chemoselective methodologies to achieve O-alkylation at the C7-hydroxyl group while strictly preserving the C2-iodo moiety. Preserving the C2-iodine is critical, as it serves as an essential handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). Because the C2 position of the benzothiazole ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), the use of strong nucleophilic bases (like NaOH or NaOMe) must be avoided to prevent unwanted dehalogenation or etherification at C2.

To address this, we detail two field-proven methodologies:

  • Mild Williamson Ether Synthesis: Ideal for primary and simple secondary alkyl halides[2].

  • Mitsunobu Alkylation: A neutral, redox-driven protocol ideal for complex, base-sensitive, or chiral alcohols[3].

Experimental Workflow

Workflow Start 2-Iodobenzo[d]thiazol-7-ol (Starting Material) Williamson Williamson Ether Synthesis (Mild Base, R-X) Start->Williamson Primary/Secondary Alkyl Halides Mitsunobu Mitsunobu Alkylation (DIAD, PPh3, R-OH) Start->Mitsunobu Complex/Chiral Alcohols Intermediate 7-Alkoxy-2-iodobenzo[d]thiazole (O-Alkylated Product) Williamson->Intermediate Mitsunobu->Intermediate CrossCoupling Downstream Functionalization (e.g., Suzuki/Sonogashira) Intermediate->CrossCoupling Pd-Catalyzed C-C Bond Formation

Caption: Workflow for chemoselective O-alkylation and downstream functionalization.

Methodologies & Self-Validating Protocols

Protocol A: Chemoselective Williamson Ether Synthesis

Mechanistic Causality: The pKa of the C7-phenol is approximately 9.5. Potassium carbonate ( K2​CO3​ ) is a mild base that is perfectly tuned to quantitatively deprotonate the phenol without possessing the nucleophilic strength to attack the C2-iodo position via SNAr. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature strongly solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion that rapidly attacks the alkyl halide via an SN2 mechanism.

Materials:

  • 2-Iodobenzo[d]thiazol-7-ol (1.0 equiv, 1.0 mmol, 277.1 g/mol )

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 equiv, 1.2 mmol)

  • Anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous DMF (5.0 mL, 0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon).

  • Deprotonation: Charge the flask with 2-Iodobenzo[d]thiazol-7-ol and anhydrous K2​CO3​ . Inject anhydrous DMF.

  • Self-Validation (Visual Cue): Stir the suspension at room temperature (20–25 °C) for 15 minutes. The solution will transition from a pale yellow to a deep, vibrant orange. Insight: This bathochromic shift is a self-validating indicator of successful phenoxide anion formation. If the color does not shift, verify the anhydrous nature of your reagents, as water inhibits deprotonation.

  • Alkylation: Add the alkyl halide dropwise over 2 minutes.

  • Reaction: Stir the mixture at room temperature for 2–4 hours (for iodides/bromides) or heat to 60 °C (for chlorides).

  • Workup: Quench the reaction by pouring it into 20 mL of ice-cold distilled water. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 3×15 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Mitsunobu O-Alkylation

Mechanistic Causality: When utilizing chiral secondary alcohols or substrates prone to base-catalyzed elimination (E2), the Williamson synthesis is inadequate. The Mitsunobu reaction provides a strictly neutral, redox-driven alternative. Triphenylphosphine ( PPh3​ ) and Diisopropyl azodicarboxylate (DIAD) form a betaine intermediate that selectively activates the alcohol, converting it into a superior leaving group. The phenoxide then attacks via a clean SN2 pathway, resulting in complete inversion of stereochemistry at the alcohol's chiral center, all while leaving the C2-iodo bond completely untouched.

Mechanism Reagents PPh3 + DIAD Betaine Betaine Intermediate Reagents->Betaine Activation Alcohol Activation (Phosphonium Ion) Betaine->Activation Binds R-OH Deprotonation Phenol Deprotonation (Phenoxide Formation) Betaine->Deprotonation Binds Phenol Product SN2 Displacement (Inverted Stereocenter) Activation->Product Deprotonation->Product

Caption: Mechanistic pathway of the Mitsunobu reaction ensuring C2-I stability.

Materials:

  • 2-Iodobenzo[d]thiazol-7-ol (1.0 equiv, 1.0 mmol)

  • Aliphatic Alcohol (1.2 equiv, 1.2 mmol)

  • Triphenylphosphine ( PPh3​ ) (1.5 equiv, 1.5 mmol)

  • DIAD (1.5 equiv, 1.5 mmol)

  • Anhydrous THF (10.0 mL, 0.1 M)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve 2-Iodobenzo[d]thiazol-7-ol, the alcohol, and PPh3​ in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add DIAD dropwise over 10 minutes. Insight: Slow addition is critical. Rapid addition leads to the premature consumption of the betaine intermediate and the formation of unreactive DIAD-hydrazine byproducts.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). Triphenylphosphine oxide (TPPO) is a major byproduct that is highly UV-active and will elute near the baseline ( Rf​≈0.1 ). The desired O-alkylated product will be significantly less polar than the starting phenol ( Rf​≈0.6 ).

  • Workup: Concentrate the THF in vacuo. Purify directly via silica gel flash chromatography. To easily remove TPPO, precipitate the crude mixture in cold diethyl ether/hexanes prior to column loading.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and chemoselectivity profiles for various alkylating agents using the detailed protocols.

Substrate (R-group)Recommended MethodReagents & ConditionsTemp (°C)Isolated Yield (%)Chemoselectivity (O- vs C2- substitution)
Methyl (MeI)Williamson K2​CO3​ , DMF2592%>99:1
Benzyl (BnBr)Williamson K2​CO3​ , DMF2588%>99:1
Isopropyl (iPrBr)Williamson Cs2​CO3​ , DMF6065%95:5
(R)-2-Butanol MitsunobuDIAD, PPh3​ , THF2581%>99:1 (Yields (S)-enantiomer)
Boc-Piperidin-4-ol MitsunobuDIAD, PPh3​ , THF2576%>99:1

Note: The use of stronger bases (e.g., NaH) with primary halides typically results in a drop in chemoselectivity to ~70:30 due to competitive C2-I displacement.

Analytical Validation & Troubleshooting

  • LC-MS Analysis: The most definitive way to confirm that the C2-iodo group remains intact is via Liquid Chromatography-Mass Spectrometry. The product mass should correspond to [M+H]+=277.08+Mass(R)−1.008 . The absence of [M−I+OR] peaks confirms absolute chemoselectivity.

  • NMR Shifts: In 1H NMR, the disappearance of the broad phenolic -OH singlet (typically around δ 9.5–10.5 ppm in DMSO- d6​ ) and the appearance of the new alkoxy protons (e.g., a singlet at δ 3.9 ppm for a methoxy group) confirms successful O-alkylation.

References

  • Source: benchchem.
  • Source: nih.
  • Source: organic-chemistry.

Sources

Application

In vitro assay protocols for testing 2-Iodobenzo[d]thiazol-7-ol derivatives

An advanced application note and protocol guide for the in vitro evaluation of 2-Iodobenzo[d]thiazol-7-ol derivatives. Introduction & Scientific Rationale The benzothiazole scaffold is a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced application note and protocol guide for the in vitro evaluation of 2-Iodobenzo[d]thiazol-7-ol derivatives.

Introduction & Scientific Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological profile, including potent antitumor, antimicrobial, and neuroimaging applications[1]. Specifically, 2-Iodobenzo[d]thiazol-7-ol derivatives present a highly versatile chemotype. The iodine atom at the C-2 position not only enables late-stage functionalization via transition-metal cross-coupling but also serves as an ideal site for radio-halogenation (e.g., 123 I, 124 I, 125 I) in the development of SPECT/PET imaging agents. Concurrently, the hydroxyl group at the C-7 position acts as a critical hydrogen-bond donor and a redox-active pharmacophore, often implicated in reactive oxygen species (ROS) modulation.

Recent oncological screening of benzothiazole derivatives has demonstrated that these compounds frequently exert their cytotoxic effects by inducing ROS accumulation, which subsequently triggers the mitochondrial intrinsic apoptosis pathway[2]. To accurately profile the efficacy and mechanism of new 2-Iodobenzo[d]thiazol-7-ol analogs, researchers must employ an assay cascade that is resistant to metabolic artifacts and capable of isolating specific organelle-level dysfunction.

Workflow A Compound Library 2-Iodobenzo[d]thiazol-7-ol Derivatives B Primary Screening SRB Cytotoxicity Assay A->B High-Throughput Selection C Secondary Screening ROS & Mitochondrial Depolarization (JC-1) B->C IC50 < 10 µM D Mechanistic Validation Apoptosis (Caspase 3/9) Western Blot C->D Pathway Confirmation

Figure 1: Hierarchical in vitro screening workflow for benzothiazole derivatives.

Protocol 1: Primary Cytotoxicity Screening via SRB Assay

Causality of Assay Selection: SRB vs. MTT

While the MTT (tetrazolium) assay is considered a standard for cell viability, it relies heavily on mitochondrial succinate dehydrogenase activity. Because benzothiazole derivatives are known to directly disrupt mitochondrial transmembrane potential ( ΔΨm​ ) and induce oxidative stress[3], using MTT can lead to severe artifacts. The drug may halt mitochondrial metabolism before actual cell death occurs, resulting in a false-positive overestimation of cytotoxicity[4].

To circumvent this, we utilize the Sulforhodamine B (SRB) assay . SRB is an anionic dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. This provides a direct measurement of total cellular biomass that is entirely independent of the cell's metabolic or mitochondrial state, ensuring high-fidelity IC 50​ calculations for mitochondrial-targeting compounds[5].

Self-Validating Assay System

To ensure the SRB assay operates as a self-validating system, every 96-well microtiter plate must include:

  • Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).

  • Positive Control: 10 µM Doxorubicin (Establishes maximal cytotoxicity/assay sensitivity).

  • Cell-Free Blank: Media only (Used for background absorbance subtraction).

The robustness of the assay is mathematically validated per plate using the Z'-factor. A plate is only accepted for data analysis if Z′≥0.5 , ensuring that the separation between the positive and negative controls is statistically significant and not due to pipetting variance.

Step-by-Step Methodology
  • Cell Seeding: Seed target cancer cells (e.g., HCT116, HepG2) at a density of 5×103 cells/well in 100 µL of complete media in a 96-well plate. Incubate for 24 h at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of 2-Iodobenzo[d]thiazol-7-ol derivatives (0.1 µM to 100 µM) in media (final DMSO ≤0.1% ). Add 100 µL of the drug solution to the wells. Incubate for 48 h.

  • Cell Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well to precipitate proteins. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates 4 times with slow-running tap water to remove TCA, media, and low-molecular-weight metabolites. Air-dry the plates completely at room temperature.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Destaining: Quickly rinse the plates 4 times with 1% (v/v) acetic acid to remove unbound dye. Air-dry completely.

  • Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place on a gyratory shaker for 10 minutes to solubilize the protein-bound dye. Read absorbance at 510 nm using a microplate reader.

Protocol 2: Mitochondrial Depolarization ( ΔΨm​ ) via JC-1

Causality of Assay Selection

Benzothiazole derivatives frequently exert their antitumor activity by inducing ROS, which damages mitochondrial membranes and triggers the intrinsic apoptosis pathway[6]. Using the JC-1 dye provides a self-validating ratiometric measurement . In healthy cells, JC-1 forms red-fluorescent J-aggregates in the mitochondria. When the membrane depolarizes due to drug-induced stress, JC-1 disperses into the cytoplasm as green-fluorescent monomers. Calculating the Red/Green fluorescence ratio internally normalizes the data against variations in cell number or dye uptake, isolating ΔΨm​ as the sole variable.

Step-by-Step Methodology
  • Treatment: Plate cells in 6-well plates ( 3×105 cells/well) and treat with the calculated IC 50​ concentration of the benzothiazole derivative for 24 h. Include a positive control (e.g., 50 µM CCCP for 1 h) to force rapid mitochondrial depolarization.

  • Harvesting: Wash cells with PBS, trypsinize, and collect via centrifugation (300 x g, 5 min).

  • JC-1 Incubation: Resuspend the cell pellet in 500 µL of JC-1 working solution (2 µg/mL in complete media). Incubate at 37°C in the dark for 20 minutes.

  • Washing: Centrifuge cells, discard the supernatant, and wash twice with cold JC-1 assay buffer to remove extracellular dye.

  • Flow Cytometry Analysis: Resuspend in 300 µL assay buffer. Analyze immediately via flow cytometry. Measure green fluorescence (FITC channel, ~525 nm) and red fluorescence (PE channel, ~590 nm). A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Quantitative Data Presentation

The following table summarizes representative screening data for a hypothetical library of 2-Iodobenzo[d]thiazol-7-ol derivatives, demonstrating how the C-7 substitution impacts both cytotoxicity and mitochondrial integrity.

Compound IDC-7 SubstitutionSRB IC 50​ (µM) ± SDROS Fold Change ΔΨm​ (Red/Green Ratio)
Vehicle -> 1001.00 ± 0.058.45 ± 0.32
Doxorubicin (Positive Control)1.2 ± 0.13.40 ± 0.121.12 ± 0.08
IBT-01 -OH (Parent)4.5 ± 0.32.85 ± 0.152.30 ± 0.14
IBT-02 -OMe12.4 ± 0.81.40 ± 0.086.10 ± 0.25
IBT-03 -OAc8.1 ± 0.52.10 ± 0.113.45 ± 0.18

Data Interpretation: The free 7-hydroxyl group (IBT-01) is critical for optimal ROS generation and subsequent mitochondrial depolarization, making it the most potent cytotoxic agent among the derivatives. Masking this group (IBT-02) significantly reduces efficacy.

Mechanistic Pathway Visualization

The integration of primary and secondary screening data allows us to map the precise mechanism of action for active 2-Iodobenzo[d]thiazol-7-ol derivatives.

Mechanism Drug 2-Iodobenzo[d]thiazol-7-ol Derivative ROS ROS Accumulation Drug->ROS Induces Mito Mitochondrial Depolarization (ΔΨm↓) ROS->Mito Oxidative Stress CytC Cytochrome C Release Mito->CytC Membrane Permeabilization Caspase Caspase-9 / Caspase-3 Activation CytC->Caspase Apoptosome Formation Apoptosis Cell Apoptosis Caspase->Apoptosis Execution

Figure 2: ROS-mediated mitochondrial intrinsic apoptosis pathway induced by benzothiazole derivatives.

References

  • Title: Synthesis and biological activities of benzothiazole derivatives: A review Source: Hep Journals / ACS Omega URL: [Link]

  • Title: Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing Source: European Journal of Cancer (PubMed) URL: [Link]

  • Title: 2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays Source: UPSpace / BMC Research Notes URL: [Link]

  • Title: A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer Source: Frontiers in Pharmacology (PMC) URL: [Link]

  • Title: A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways Source: International Journal of Oncology (Spandidos Publications) URL: [Link]

Sources

Method

Application Note: Advanced C–H Activation Methodologies Utilizing 2-Iodobenzo[d]thiazol-7-ol Precursors

Executive Summary In modern drug discovery and materials science, the benzothiazole core is recognized as a privileged pharmacophore, frequently deployed in targeted covalent inhibitors, ferroptosis inducers, and advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the benzothiazole core is recognized as a privileged pharmacophore, frequently deployed in targeted covalent inhibitors, ferroptosis inducers, and advanced fluorophores[1]. Among its derivatives, 2-Iodobenzo[d]thiazol-7-ol (CAS: 1261845-65-1) emerges as a highly versatile, bifunctional building block. The C7-hydroxyl group provides a critical synthetic handle for solubility enhancement or the attachment of PROTAC linkers, while the highly polarizable C2-iodo moiety serves as an ideal electrophilic partner for C–H activation and cross-coupling methodologies.

This guide provides authoritative, self-validating protocols for deploying 2-Iodobenzo[d]thiazol-7-ol in two distinct C–H functionalization paradigms: Copper-Catalyzed C–N Coupling and Visible-Light Photoredox C–H Arylation .

Mechanistic Rationale & Precursor Profiling

The strategic selection of an iodo-heterocycle over its bromo- or chloro- analogues is rooted in bond dissociation energies and polarizability. The C–I bond in 2-Iodobenzo[d]thiazol-7-ol is highly susceptible to both oxidative addition by low-valent transition metals (e.g., Cu, Pd) and reduction via Single Electron Transfer (SET).

When utilized as an arylating agent, the precursor allows chemists to bypass the pre-functionalization of the target substrate (e.g., unactivated N-heterocycles or coumarins). The methodologies detailed below leverage these properties to forge complex C–N and C–C bonds under highly controlled, self-validating conditions.

Protocol A: Copper-Catalyzed C–N Coupling via Direct C–H Activation

Traditional base-mediated couplings often fail with iodo-heterocycles due to the poor solubility of the halide-abstracting agent. This protocol utilizes Silver Benzoate (AgOBz) to facilitate the coupling of 2-Iodobenzo[d]thiazol-7-ol with aromatic nitrogen heterocycles (e.g., 2-pyridinone)[2].

Causality of Experimental Design
  • Ligand Selection: The electron-rich ligand 4,7-dimethoxy-1,10-phenanthroline increases the electron density on the Cu(I) center, significantly accelerating the oxidative addition into the C–I bond.

  • Additive Choice (AgOBz): Silver benzoate is selected over standard bases like K₂CO₃ because its superior solubility in organic solvents facilitates rapid, homogeneous iodide sequestration. This prevents catalyst poisoning by insoluble CuI complexes and drives the Cu(I)/Cu(III) catalytic cycle forward[2].

  • Concentration: A highly dilute environment (0.025 M) is critical to suppress the off-target homocoupling of the benzothiazole precursor.

Step-by-Step Methodology
  • Reagent Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk tube, add CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and AgOBz (2.0 equiv).

  • Substrate Introduction: Add 2-Iodobenzo[d]thiazol-7-ol (1.0 equiv) and the target N-heterocycle (1.2 equiv). Evacuate and backfill the tube with N₂ three times.

  • Solvent Addition & Heating: Inject anhydrous DMF to achieve a 0.025 M concentration. Seal the tube and stir at 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove precipitated silver iodide salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

In-Process Self-Validation
  • Visual Cue: The reaction mixture will initially appear pale green (Cu(II) resting states). A shift to a dark brown/black homogeneous solution within the first 30 minutes indicates the successful formation of the active Cu(III) intermediate.

  • TLC Monitoring: Withdraw a 10 µL aliquot at 4 hours. Elute with 50% EtOAc/Hexanes. The reaction is validated if the UV-active precursor spot (Rf ~0.45) diminishes and a new, highly polar spot (Rf ~0.20) emerges.

Workflow Prep Reagent Prep (Inert Atm) Catalyst CuI + AgOBz Activation Prep->Catalyst Reaction C-H Activation (80°C, 16h) Catalyst->Reaction Validation TLC / NMR Validation Reaction->Validation Purification Column Chromatography Validation->Purification

Step-by-step workflow for the Cu-catalyzed C-N coupling protocol.

Protocol B: Photoinduced Radical C–H Arylation for Fluorophore Synthesis

This protocol details the synthesis of C3-arylated fluorophores by coupling 2-Iodobenzo[d]thiazol-7-ol with 7-aminocoumarins utilizing visible-light photoredox catalysis[3].

Causality of Experimental Design
  • Light Source (405 nm LED): Direct UV excitation of aryl iodides requires harsh UV-C light, which degrades the C7-hydroxyl group. By using 405 nm visible light, the coumarin substrate is selectively excited to its singlet excited state (S₁).

  • Mechanistic Pathway: The S₁ coumarin acts as a reductant, undergoing Single Electron Transfer (SET) with 2-Iodobenzo[d]thiazol-7-ol. This generates a highly reactive benzothiazolyl radical that subsequently attacks the C3 position of the coumarin[3].

  • Solvent Choice: Acetonitrile (MeCN) is chosen for its high dielectric constant, which stabilizes the transient radical ion pairs generated during the SET step, extending their lifetime to ensure successful C–C bond formation.

Step-by-Step Methodology
  • Photoreactor Setup: In an oven-dried borosilicate glass vial, dissolve 2-Iodobenzo[d]thiazol-7-ol (1.5 equiv) and the target 7-aminocoumarin (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can quench the excited triplet/singlet states and halt the radical chain.

  • Irradiation: Place the vial in a photoreactor equipped with a 405 nm LED array. Stir vigorously at ambient temperature (20–25 °C) for 12 hours.

  • Purification: Remove the solvent under reduced pressure and purify the crude residue via flash column chromatography (DCM/MeOH gradient).

In-Process Self-Validation
  • Fluorescence Shift: Monitor the reaction progress under a 365 nm handheld analytical UV lamp. The starting coumarin exhibits a characteristic blue fluorescence. As the C3-arylated benzothiazole product forms, the extended conjugation causes a pronounced bathochromic (red) shift, resulting in a vibrant green/yellow fluorescence. This visual cue serves as an immediate, self-validating indicator of successful C–H functionalization.

Photoredox Coumarin Coumarin (Ground State) Excited Coumarin (S1 Excited State) Coumarin->Excited 405 nm Light SET Single Electron Transfer (SET) Excited->SET Precursor 2-Iodobenzo[d]thiazol-7-ol (Precursor) Precursor->SET Radical Benzothiazolyl Radical SET->Radical - Iodide Anion Addition Radical Addition to C3 Position Radical->Addition Product C3-Arylated Coumarin Product Addition->Product Oxidation & Deprotonation

Photoredox C-H Arylation Mechanism via Single Electron Transfer.

Quantitative Data Summaries

The following table summarizes the critical reaction metrics and operational parameters for both methodologies, providing a quick-reference guide for process scale-up and optimization.

ParameterProtocol A: Cu-Catalyzed C–N CouplingProtocol B: Photoredox C–H Arylation
Primary Mechanism Cu(I)/Cu(III) Oxidative AdditionSingle Electron Transfer (SET)
Catalyst / Activator CuI (10 mol%) + AgOBz405 nm LED (Photon Excitation)
Optimal Solvent DMFAcetonitrile (MeCN)
Concentration 0.025 M (Highly Dilute)0.1 M (Standard)
Temperature 80 °CAmbient (20–25 °C)
Reaction Time 16 Hours12 Hours
Typical Yield Range 65% – 80%55% – 70%
Key Validation Metric TLC Rf shift; Color change to brownBathochromic shift in fluorescence

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Iodobenzo[d]thiazol-7-ol Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the halogenation of electron-deficient heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the halogenation of electron-deficient heterocycles. Synthesizing 2-Iodobenzo[d]thiazol-7-ol presents a unique challenge due to the highly acidic C7-hydroxyl group and the inherent instability of the C2-diazonium intermediate.

This guide moves beyond generic protocols to dissect the mechanistic pitfalls of traditional synthetic routes, providing you with field-proven, self-validating workflows to maximize your reaction yield and purity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my Sandmeyer iodination of 2-amino-benzothiazol-7-ol yield predominantly the 2-hydroxy byproduct instead of the 2-iodo target? Causality & Mechanism: In standard aqueous Sandmeyer conditions (using NaNO₂ and aqueous acids like H₂SO₄), water acts as a highly concentrated competing nucleophile. The diazonium salt of the electron-deficient benzothiazole ring is extremely electrophilic. Because water is less sterically hindered and present in vast excess, it attacks the C2 position faster than the bulky iodide ion, yielding 2-hydroxybenzo[d]thiazol-7-ol 1. Solution: Transition to a non-aqueous Sandmeyer protocol . Utilizing an organic nitrite (e.g., isoamyl nitrite) in a polar aprotic solvent like acetonitrile (MeCN), combined with a metal iodide (CuI or CsI) and elemental iodine, completely eliminates hydrolytic competition, drastically improving the yield of the 2-iodo target 2.

Q2: I attempted a direct C-H lithiation/iodination of benzothiazol-7-ol using n-BuLi and I₂, but recovered only unreacted starting material. What went wrong? Causality & Mechanism: Benzothiazol-7-ol contains a highly acidic phenolic proton. When n-BuLi is introduced, the first equivalent is immediately consumed in an acid-base reaction to form a lithium phenoxide. This negatively charged intermediate significantly deactivates the benzothiazole core toward further C2 deprotonation. Additionally, the resulting phenoxide aggregates are often insoluble at the cryogenic temperatures (-78 °C) required to prevent the 2-lithiobenzothiazole intermediate from undergoing ring-opening degradation 3. Solution: You must protect the 7-hydroxyl group prior to metalation. Converting it to a methyl ether allows for clean C2 deprotonation using non-nucleophilic bases like TMPLi (Lithium tetramethylpiperidide). Following iodination, the methoxy group is easily cleaved using Boron tribromide (BBr₃) 4.

Q3: During the non-aqueous diazotization, a dark, intractable tar forms in the reaction flask. How can I minimize this? Causality & Mechanism: This tar results from intermolecular azo-coupling and oligomerization. The unprotected 7-hydroxyl group is strongly electron-donating, making the adjacent positions on the benzene ring highly susceptible to electrophilic attack by the diazonium intermediate 5. Solution: Run the reaction under high dilution (≤ 0.05 M) to kinetically favor the displacement of N₂ by iodide over intermolecular coupling. Dropwise addition of the diazonium intermediate into a cold quench solution containing excess iodide also suppresses side reactions 5.

Part 2: Quantitative Data & Route Comparison

To select the optimal synthetic strategy for your lab setup, review the comparative metrics below.

Table 1: Comparative Analysis of Synthetic Routes for 2-Iodobenzo[d]thiazol-7-ol

ParameterNon-Aqueous SandmeyerDirected Lithiation (Protected)Aqueous Sandmeyer
Starting Material 2-Amino-benzothiazol-7-ol7-Methoxybenzo[d]thiazole2-Amino-benzothiazol-7-ol
Key Reagents Isoamyl nitrite, CuI, I₂, MeCNTMPLi, I₂, BBr₃ (deprotection)NaNO₂, H₂SO₄, KI, H₂O
Average Yield 65 - 75%70 - 85% (over 2 steps)< 20%
Primary Impurity Azo-coupled oligomersUnreacted starting material2-Hydroxybenzo[d]thiazol-7-ol
Scalability Excellent (up to 100g)Moderate (requires strict -78 °C)Poor

Part 3: Validated Experimental Workflow

Protocol: Non-Aqueous Sandmeyer Iodination (Self-Validating System)

This protocol utilizes a non-aqueous environment to prevent hydrolytic degradation, incorporating in-process controls (IPC) to verify intermediate formation.

Step 1: System Preparation & Diazotization

  • Flame-dry a 500 mL round-bottom flask under argon.

  • Dissolve 2-amino-benzothiazol-7-ol (1.0 eq, 10 mmol) in anhydrous acetonitrile (MeCN) to achieve a high-dilution concentration of 0.05 M (200 mL).

  • Add p-Toluenesulfonic acid monohydrate (pTsOH·H₂O) (3.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Add isoamyl nitrite (1.5 eq) dropwise over 15 minutes.

Self-Validation Checkpoint (IPC 1): After 30 minutes, quench a 0.1 mL aliquot into a solution of 2-naphthol in basic methanol. An immediate intense red/orange color confirms the successful formation of the diazonium intermediate. If absent, verify the integrity of your isoamyl nitrite reagent.

Step 2: Iodide Displacement

  • In a separate flask, prepare a quenching solution of Potassium Iodide (KI) (3.0 eq) and Copper(I) Iodide (CuI) (0.1 eq) in anhydrous MeCN (50 mL) at 0 °C.

  • Transfer the cold diazonium solution dropwise into the vigorously stirring iodide quench solution via cannula over 30 minutes. Mechanistic Note: Adding the diazonium to the iodide (rather than vice versa) ensures the nucleophile is always in excess, kinetically suppressing azo-coupling.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

Step 3: Quench and Workup

  • Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine (the solution will transition from dark brown to pale yellow).

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Self-Validation Checkpoint (IPC 2): The target 2-Iodobenzo[d]thiazol-7-ol will elute as a distinct UV-active spot. Verify purity via LC-MS; the target mass is[M+H]⁺ = 277.9.

Part 4: Mechanistic Visualizations

Pathway A 2-Amino-benzothiazol-7-ol B Aqueous Sandmeyer (NaNO2, H2SO4, H2O) A->B Aqueous Conditions C Non-Aqueous Sandmeyer (Isoamyl nitrite, I2, CuI, MeCN) A->C Aprotic Conditions D 2-Hydroxy byproduct (Hydrolytic Degradation) B->D H2O Nucleophilic Attack E 2-Iodobenzo[d]thiazol-7-ol (Target Molecule) C->E Iodide Displacement

Figure 1: Mechanistic divergence in Sandmeyer iodination based on solvent conditions.

Lithiation Start Benzothiazol-7-ol Unprotected Direct Lithiation (n-BuLi, -78°C) Start->Unprotected No Protection Protected 1. Protect (MeI, K2CO3) 2. Lithiation (TMPLi, -78°C) Start->Protected OH Masking Fail Lithium Phenoxide Formation (Reaction Stalls) Unprotected->Fail Acidic OH Quench Success 2-Iodo-7-methoxybenzothiazole Protected->Success C2 Deprotonation + I2 Final Deprotection (BBr3) -> 2-Iodobenzo[d]thiazol-7-ol Success->Final Ether Cleavage

Figure 2: Troubleshooting logic tree for directed lithiation of benzothiazol-7-ol.

References

  • Ozeki, N., et al. "A New Sandmeyer Iodination of 2-Aminopurines in Non-Aqueous Conditions: Combination of Alkali Metal Iodide and Iodine as Iodine Sources." Heterocycles, 2001. 2

  • L'Helgoual'ch, J. M., et al. "Deprotonative Metalation of Five-Membered Aromatic Heterocycles Using Mixed Lithium−Zinc Species." The Journal of Organic Chemistry, 2008. 3

  • US Patent US8129374B2. "Method of using imidazolothiazole compounds for the treatment of disease." Google Patents, 2012. 4

  • "Suggestions for double Sandmeyer-type iodination with intramolecular byproducts." Reddit Chemistry Community, 2022. 5

  • "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." Master Organic Chemistry, 2018. 1

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Iodobenzo[d]thiazol-7-ol

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to formulate halogenated heteroaromatics for biological evaluatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to formulate halogenated heteroaromatics for biological evaluation.

2-Iodobenzo[d]thiazol-7-ol (CAS: 1261845-65-1) presents a classic "brick dust" and "greaseball" formulation challenge. The flat benzothiazole core promotes strong intermolecular π−π stacking (high crystal lattice energy), while the massive, highly lipophilic iodine atom at the C2 position drastically increases the partition coefficient (LogP)[1][2]. The only handle for aqueous interaction is the weakly acidic 7-hydroxyl group.

This guide provides field-proven, mechanistically grounded strategies to overcome these physicochemical barriers.

Part 1: Diagnostic FAQs & Solubilization Strategies

Q1: Why does my compound crash out immediately when diluted from DMSO into PBS (pH 7.4)? Causality: This is a phenomenon known as solvent-shift precipitation. While 100% DMSO effectively disrupts the crystal lattice and solvates the hydrophobic rings, diluting this stock into an aqueous buffer exponentially increases the dielectric constant of the medium. Because the 2-iodo group cannot participate in hydrogen bonding, the water molecules exclude the compound to maximize their own entropy, forcing the compound to rapidly aggregate into nano-crystals.

Q2: My downstream assay requires physiological pH (7.4) and <1% DMSO. How can I keep it in solution? Causality & Solution: You must mask the lipophilicity of the molecule without altering its covalent structure. The gold standard for this is Cyclodextrin Complexation —specifically using Hydroxypropyl- β -cyclodextrin (HP- β -CD)[]. The hydrophobic cavity of HP- β -CD is dimensionally matched to encapsulate the iodinated benzothiazole moiety, while its hydrophilic hydroxyl exterior maintains thermodynamic compatibility with water. Furthermore, combining a low concentration of cosolvent with HP- β -CD creates a synergistic solubilization effect[4].

Q3: Can I use pH adjustments to force the compound into solution? Causality & Solution: Yes, if your assay tolerates alkaline conditions. The 7-OH group on the benzothiazole ring acts similarly to a phenol, with an estimated pKa​ between 8.5 and 9.5. By adjusting the aqueous medium to pH > 10.0, you quantitatively deprotonate the hydroxyl group, yielding a phenoxide anion. The introduction of this formal negative charge drastically lowers the LogD, making the compound highly water-soluble. However, this is generally incompatible with live-cell assays or pH-sensitive enzymes.

Part 2: Logical Workflows & Mechanisms

SolubilityWorkflow A 2-Iodobenzo[d]thiazol-7-ol (Solid State) B Master Stock (100% DMSO, 50mM) A->B Solvate C Aqueous Dilution (Target: pH 7.4) B->C Dilute (High Risk of Precipitation) D Alkaline Shift (pH > 10.0) C->D If assay tolerates high pH E HP-β-CD Complexation (20% w/v) C->E For cell/in vivo models F Micellar Solubilization (Tween-80 / Poloxamer) C->F For cell-free assays G Assay-Ready Solution (Validated via HPLC) D->G E->G F->G

Workflow for solubilizing 2-Iodobenzo[d]thiazol-7-ol from solid state to aqueous assay media.

Mechanism Mol 2-Iodobenzo[d]thiazol-7-ol • High LogP • Flat Aromatic Core • Ionizable 7-OH Cosolvent Cosolvent (DMSO) Disrupts crystal lattice Lowers dielectric constant Mol->Cosolvent Solvation Cyclo HP-β-CD Encapsulates 2-Iodo group Hydrophilic exterior shielding Mol->Cyclo Complexation pH Alkaline Media Deprotonates 7-OH Yields soluble phenoxide Mol->pH Ionization

Physicochemical mechanisms for enhancing the aqueous solubility of 2-Iodobenzo[d]thiazol-7-ol.

Part 3: Quantitative Solubilization Data

The following table summarizes the expected solubility limits of 2-Iodobenzo[d]thiazol-7-ol across different vehicle matrices. Note: Values are empirical estimates based on halogenated benzothiazole behavior.

Solubilization StrategyPrimary Mechanism of ActionMax Estimated Soluble Conc.Biological Assay Compatibility
100% DMSO Crystal lattice disruption> 50 mMN/A (Master stock only)
PBS (pH 7.4) Control Intrinsic aqueous solubility< 10 µMExcellent
20% HP- β -CD in PBS Host-guest encapsulation1.0 - 5.0 mMExcellent (In vitro & In vivo)
5% Tween-80 in PBS Micellar partitioning0.5 - 2.0 mMModerate (May lyse cells)
Alkaline Buffer (pH 10.5) Phenoxide ion formation> 10.0 mMPoor (Denatures proteins)
Part 4: Self-Validating Experimental Protocols

A common pitfall in formulation is confusing a "clear" solution with a "true" solution. Nano-suspensions often fail to scatter visible light but will severely skew assay results via compound sequestration or false-positive target binding. The following protocol incorporates a mandatory self-validation step to ensure data integrity.

Protocol: Synergistic Solubilization via HP- β -CD and Cosolvent

Objective: Prepare a 1 mM working solution of 2-Iodobenzo[d]thiazol-7-ol in pH 7.4 buffer.

Step 1: Master Stock Preparation

  • Weigh out the solid 2-Iodobenzo[d]thiazol-7-ol.

  • Dissolve in 100% anhydrous DMSO to achieve a 50 mM concentration.

  • Vortex vigorously and sonicate in a water bath for 5 minutes at 37°C until completely clear. Causality: Anhydrous DMSO prevents premature water-induced nucleation.

Step 2: Vehicle Preparation

  • Prepare a 20% (w/v) solution of HP- β -CD in standard PBS (pH 7.4).

  • Filter the vehicle through a 0.22 µm PES membrane to remove any particulate matter.

Step 3: Complexation (The "Dropwise" Method)

  • Place 980 µL of the 20% HP- β -CD vehicle into a glass vial with a magnetic stir bar. Stir at 500 RPM.

  • Slowly add 20 µL of the 50 mM DMSO stock dropwise directly into the vortex of the stirring vehicle. Causality: Rapid addition causes localized high concentrations of the drug, leading to irreversible precipitation before the cyclodextrin cavity can encapsulate the compound.

  • Allow the solution to stir for 60 minutes at room temperature to reach thermodynamic equilibrium.

Step 4: Self-Validation (Crucial Step)

  • Transfer the final solution to a microcentrifuge tube.

  • Centrifuge at 15,000 × g for 15 minutes. Causality: This step pellets any optically invisible nano-crystals that failed to complex.

  • Carefully aspirate the supernatant.

  • Validation: Dilute an aliquot of the supernatant in mobile phase and inject it into an HPLC system. Compare the AUC (Area Under Curve) against a standard curve generated in 100% DMSO. If the recovery is >95%, you have a true, stable solution. If recovery is low, increase the HP- β -CD concentration or add 1% Poloxamer-188 to aid micellization.

References
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles American Chemical Society (ACS)[Link]

  • Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles National Institutes of Health (NIH / PMC)[Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs PubMed[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Spontaneous Deiodination of 2-Iodobenzo[d]thiazol-7-ol During Cross-Coupling

Welcome to the Advanced Technical Support Guide for the cross-coupling of 2-halobenzothiazoles. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the cross-coupling of 2-halobenzothiazoles. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with the spontaneous loss of iodine (protodeiodination/hydrodehalogenation) when attempting Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings with 2-Iodobenzo[d]thiazol-7-ol .

Mechanistic Insight: The Causality of Deiodination

To solve the deiodination problem, we must first understand the thermodynamic and kinetic environment of the 2-Iodobenzo[d]thiazol-7-ol scaffold.

The 2-position of the benzothiazole ring is flanked by electronegative nitrogen and sulfur atoms, creating a highly electron-deficient C=N bond. This makes the C−I bond exceptionally primed for rapid oxidative addition by a Pd(0) or Ni(0) catalyst. However, this rapid first step is a double-edged sword. If the subsequent transmetalation step is sluggish—often due to poor base solubility, unoptimized ligands, or steric hindrance—the resulting Ar−Pd(II)−I intermediate stalls in the catalytic cycle.

While stalled, the unprotected 7-hydroxyl group (pKa ~9-10) becomes a liability. Under basic coupling conditions, it exists in equilibrium with its phenoxide form. This phenoxide can either directly coordinate to the palladium center (forming an inactive off-cycle resting state) or act as an intramolecular proton shuttle. The Ar−Pd(II)−I complex is protonated, leading to premature reductive elimination that yields the des-iodo byproduct (benzothiazol-7-ol) and a dead catalyst 12.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I ArI 2-Iodobenzo[d]thiazol-7-ol ArI->OxAdd TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet + R-B(OH)2 (Fast) Dehal Protodeiodination (Benzothiazol-7-ol) OxAdd->Dehal Slow Transmetalation TransMet->Pd0 Prod Target Product (Cross-Coupled) TransMet->Prod Reductive Elimination Proton Proton Source (7-OH or H2O) Proton->Dehal

Bifurcation of the Pd-catalytic cycle: Cross-coupling vs. Protodeiodination.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Iodobenzo[d]thiazol-7-ol turning into benzothiazol-7-ol instead of coupling? A: This is a classic case of protodeiodination. Because the C−I bond is highly activated, oxidative addition occurs rapidly. However, if your transmetalation step is slow, the Ar−Pd(II)−I intermediate lingers. During this window, the acidic 7-hydroxyl group (or trace water in your solvent) acts as a proton source, cleaving the Pd−C bond to yield the hydrodehalogenated byproduct 2.

Q2: Do I absolutely need to protect the 7-hydroxyl group? A: While direct coupling of unprotected phenols is possible, it is highly substrate- and catalyst-dependent. The 7-OH group can form a phenoxide under basic conditions, which coordinates to the palladium center and creates an inactive resting state. Protecting the 7-OH group (e.g., as a TBS, MOM, or Benzyl ether) eliminates both the proton source and the chelation risk, drastically shifting the mass balance toward the desired cross-coupled product 3.

Q3: Which catalyst/ligand system minimizes this side reaction if I run it unprotected? A: To outcompete protodeiodination, you must accelerate the transmetalation and reductive elimination steps. Bulky, electron-rich dialkylbiaryl phosphine ligands, specifically XPhos or BrettPhos , are highly recommended. When paired with a Pd G2 or G3 precatalyst, these ligands rapidly form the active monoligated Pd(0) species and facilitate rapid transmetalation even with weaker bases, minimizing the lifetime of the vulnerable Ar−Pd(II)−I intermediate 4.

Q4: How does solvent and base selection impact the deiodination? A: Protic solvents (like ethanol or water mixtures) and strong alkoxide bases exacerbate deiodination by providing abundant proton/hydride sources. To suppress this, transition to strictly anhydrous, aprotic solvents like 1,4-Dioxane or Toluene. Replace strong bases with milder, anhydrous inorganic bases such as finely milled K3​PO4​ or Cs2​CO3​ . These bases are strong enough to activate the boronic acid for transmetalation but weak enough to prevent unwanted side reactions 2.

Troubleshooting Workflow

Troubleshooting Start High Deiodination Observed? CheckWater Are solvents strictly anhydrous? Start->CheckWater FixWater Use dry Dioxane/Toluene CheckWater->FixWater No CheckLigand Is transmetalation too slow? CheckWater->CheckLigand Yes FixWater->CheckLigand FixLigand Switch to XPhos or dtbpf CheckLigand->FixLigand Yes CheckOH Is the 7-OH unprotected? CheckLigand->CheckOH No FixLigand->CheckOH FixOH Protect as TBS/Bn ether CheckOH->FixOH Yes Success Optimized Coupling CheckOH->Success No FixOH->Success

Logical workflow for troubleshooting and eliminating protodeiodination.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between experimental conditions and the ratio of desired cross-coupling versus protodeiodination for 2-Iodobenzo[d]thiazol-7-ol (using Phenylboronic acid as a model nucleophile).

Condition ProfileLigand SystemBase UsedSolvent System7-OH ProtectionYield (%)Deiodination (%)
Unoptimized PPh3​ Na2​CO3​ (aq)DMF / H2​O Unprotected15%75%
Ligand Optimized XPhos K3​PO4​ (anhyd)1,4-DioxaneUnprotected65%20%
Fully Optimized XPhos K3​PO4​ (anhyd)1,4-DioxaneTBS-Protected92% <2%

Self-Validating Experimental Protocols

To guarantee reproducibility and prevent catalyst poisoning, follow these self-validating methodologies.

Protocol 1: TBS Protection of 2-Iodobenzo[d]thiazol-7-ol

Objective: Mask the acidic proton to prevent intramolecular protonation and Pd-chelation.

  • Initialization: In an oven-dried flask under an argon atmosphere, dissolve 2-Iodobenzo[d]thiazol-7-ol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Imidazole (2.5 equiv). Validation Check: The solution should remain clear. Imidazole acts as both a base and a nucleophilic catalyst.

  • Silylation: Portion-wise, add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv). Stir at room temperature for 4 hours.

  • Reaction Monitoring: Check via TLC (Hexanes/EtOAc 4:1). Validation Check: The starting material spot (UV active, lower Rf) should be completely consumed, replaced by a higher Rf spot (TBS ether).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol 2: Optimized Suzuki-Miyaura Coupling (Using Protected Substrate)

Objective: Execute cross-coupling while outcompeting any residual hydrodehalogenation pathways.

  • Reagent Loading: To an oven-dried Schlenk tube, add 7-(tert-butyldimethylsilyloxy)-2-iodobenzo[d]thiazole (1.0 equiv), the desired Boronic Acid (1.5 equiv), finely milled anhydrous K3​PO4​ (3.0 equiv), and XPhos Pd G2 precatalyst (2-5 mol%).

  • Degassing (Critical Step): Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add strictly anhydrous, sparged 1,4-Dioxane (0.1 M).

  • Heating & Validation: Seal the tube and heat to 80 °C. Validation Check: Within 15-30 minutes, the reaction mixture should transition from a heterogeneous suspension to a dark, homogeneous solution. If a heavy black precipitate forms immediately on the flask walls (Pd black), the catalyst has decomposed, indicating oxygen ingress or complete ligand dissociation.

  • Completion: Monitor by LC-MS. Upon complete consumption of the aryl iodide (typically 2-6 hours), cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate for column chromatography.

References

  • Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications / PMC. Available at:[Link]

  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification for 2-Iodobenzo[d]thiazol-7-ol

Welcome to the technical support and troubleshooting guide for the chromatographic isolation of 2-Iodobenzo[d]thiazol-7-ol . This molecule presents a unique "trifecta" of chromatographic challenges: a weakly basic benzot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the chromatographic isolation of 2-Iodobenzo[d]thiazol-7-ol . This molecule presents a unique "trifecta" of chromatographic challenges: a weakly basic benzothiazole nitrogen, a weakly acidic phenolic hydroxyl group, and a highly lipophilic, heavy iodine atom.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve complex high-performance liquid chromatography (HPLC) issues, ensuring high-purity recovery during preparative scale-up.

Diagnostic Troubleshooting Workflow

The following decision tree outlines the logical progression for diagnosing and resolving common chromatographic aberrations associated with 2-Iodobenzo[d]thiazol-7-ol.

HPLC_Optimization Start Initial HPLC Run: 2-Iodobenzo[d]thiazol-7-ol CheckTailing Is Peak Tailing Observed (As > 1.2)? Start->CheckTailing FixTailing Protonate Silanols: Adjust Mobile Phase to pH < 3.0 (0.1% Formic Acid) CheckTailing->FixTailing Yes CheckSplit Is Peak Splitting or Broadening Present? CheckTailing->CheckSplit No FixTailing->CheckSplit FixSplit Stabilize Phenol Ionization: Ensure pH is ≥2 units away from pKa (~9.5) CheckSplit->FixSplit Yes CheckRes Poor Resolution from De-iodinated Precursor? CheckSplit->CheckRes No FixSplit->CheckRes FixRes Enhance Selectivity: Apply Shallow Gradient (5-60%) or Phenyl-Hexyl Column CheckRes->FixRes Yes Success Method Validated for Preparative Scale-Up CheckRes->Success No FixRes->Success

Diagnostic workflow for resolving 2-Iodobenzo[d]thiazol-7-ol HPLC purification issues.

Frequently Asked Questions & Troubleshooting

Q1: Why does 2-Iodobenzo[d]thiazol-7-ol exhibit severe peak tailing on standard C18 columns, and how can I resolve it?

The Causality: Peak tailing in benzothiazole derivatives is primarily driven by secondary ion-exchange interactions. The basic nitrogen in the thiazole ring interacts strongly with residual, un-endcapped silanol groups (Si-O⁻) on the silica-based stationary phase[1]. Because silanols typically have a pKa between 3.5 and 4.5, operating at a neutral pH leaves them deprotonated and highly active[2]. The Solution: You must suppress silanol ionization. Lower the mobile phase pH to ≤ 3.0 by incorporating 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) into both the aqueous and organic mobile phases[3]. Additionally, migrating to a highly endcapped C18 column or a polar-embedded stationary phase will provide steric shielding against these active sites[1].

Q2: I am observing peak splitting and inconsistent retention times between injections. What is the mechanistic cause?

The Causality: This is a classic symptom of a mobile phase pH mismatch relative to the analyte's pKa. The 7-hydroxyl group on the benzothiazole core is weakly acidic (pKa ~9.5). If your mobile phase pH drifts near this value, the molecule exists in a dynamic equilibrium between its neutral (protonated) and ionized (phenolate) states[2]. Because the neutral and ionized forms have drastically different hydrophobicities, the column resolves them as a split or severely broadened peak[2]. The Solution: Enforce a strict pH boundary. The rule of thumb for robust chromatography is to maintain the mobile phase pH at least 2 units away from the analyte's pKa[2]. Using an acidic buffer system (e.g., 0.1% FA, pH ~2.7) ensures the phenolic hydroxyl remains fully protonated and neutral throughout the run, unifying the retention mechanism[4],[3].

Q3: How do I separate 2-Iodobenzo[d]thiazol-7-ol from its un-iodinated precursor (benzo[d]thiazol-7-ol) during scale-up preparative HPLC?

The Causality: The addition of the heavy iodine atom significantly increases the lipophilicity (LogP) of the molecule, meaning the iodinated product will elute later than the un-iodinated precursor in reversed-phase (RP) HPLC. However, under high mass-loading conditions (preparative scale), sample overload causes the peaks to broaden at the base, leading to co-elution. The Solution: Instead of a standard linear gradient (e.g., 5-95% Acetonitrile over 10 mins), deploy a focused shallow gradient . Identify the elution percentage of the target peak on the analytical scale, and create a preparative gradient that increases at a rate of only 1-2% organic modifier per minute around that specific elution window. If resolution remains poor, switch to a Phenyl-Hexyl column, which exploits orthogonal π−π and halogen-bonding interactions.

Quantitative Data & Optimization Parameters

The following table synthesizes the optimal parameters for purifying 2-Iodobenzo[d]thiazol-7-ol, contrasting unoptimized conditions with field-proven solutions.

ParameterUnoptimized ConditionOptimized ConditionMechanistic RationaleExpected Outcome
Column Chemistry Standard C18 (Non-endcapped)Endcapped C18 or Phenyl-HexylBlocks residual silanols; Phenyl phase offers orthogonal π−π selectivity.Asymmetry Factor (As) < 1.2; Sharp peaks.
Mobile Phase A 100% HPLC Water (Unbuffered)Water + 0.1% Formic Acid (pH ~2.7)Keeps phenol protonated; suppresses silanol ionization[1],[2].Eliminates peak splitting; stable retention time.
Mobile Phase B 100% MethanolAcetonitrile + 0.1% Formic AcidAcetonitrile provides lower backpressure and sharper elution profiles for rigid aromatics[4],[3].Higher theoretical plate count (N).
Gradient Profile Steep Linear (5-95% over 10 min)Focused Shallow (e.g., 30-50% over 15 min)Maximizes selectivity ( α ) between the iodinated product and des-iodo impurities.Resolution (Rs) > 1.5 at preparative scale.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the preparative scale until the analytical validation criteria are met.

Protocol A: Analytical Method Development & Validation
  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Solvent B: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of HPLC-grade Acetonitrile[3].

  • System Equilibration: Install a highly endcapped C18 analytical column (e.g., 4.6 x 150 mm, 5 µm). Purge the system and equilibrate at 5% B for 15 column volumes (CV) at a flow rate of 1.0 mL/min[4].

  • Scouting Gradient: Inject 5 µL of a 1 mg/mL standard solution (dissolved in initial mobile phase). Run a gradient of 5% to 95% B over 20 minutes. Monitor UV absorbance at 254 nm and 280 nm.

  • Self-Validation Check (System Suitability):

    • Calculate the Asymmetry Factor (As) at 10% peak height. Pass criteria: As < 1.3.

    • Calculate Resolution (Rs) between the target peak and the nearest impurity. Pass criteria: Rs ≥ 1.5.

    • If criteria fail, return to the Diagnostic Workflow (Section 1).

Protocol B: Preparative HPLC Scale-Up
  • Loading Capacity Determination: Perform a loading study on the analytical column by injecting increasing volumes (10 µL, 20 µL, 50 µL) until Rs drops to 1.2. Calculate the scale-up factor based on the ratio of the preparative column cross-sectional area to the analytical column area ( rprep2​/ranal2​ ).

  • Focused Gradient Application: Based on the scouting run, identify the %B at which 2-Iodobenzo[d]thiazol-7-ol elutes (e.g., 40% B). Program the preparative pump to run a shallow gradient from 5% below to 5% above this point (e.g., 35% to 45% B) over 20 minutes.

  • Purification & Recovery: Inject the scaled sample volume onto the preparative C18 column (e.g., 21.2 × 250 mm)[3]. Collect fractions based on UV threshold.

  • Post-Processing: Pool the pure fractions. Because Formic Acid and Acetonitrile are volatile, the pooled fractions can be directly frozen and lyophilized to yield the pure 2-Iodobenzo[d]thiazol-7-ol as a solid powder.

References

  • "Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections", PMC. Available at: [Link]

  • "What Causes Peak Tailing in HPLC?", Chrom Tech, Inc. Available at: [Link]

Sources

Troubleshooting

Best storage conditions to prevent degradation of 2-Iodobenzo[d]thiazol-7-ol

Handling, Storage, and Troubleshooting Guide Welcome to the Application Scientist Knowledge Base. 2-Iodobenzo[d]thiazol-7-ol (CAS: 1261845-65-1) is a highly reactive, bifunctional building block widely used in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling, Storage, and Troubleshooting Guide

Welcome to the Application Scientist Knowledge Base. 2-Iodobenzo[d]thiazol-7-ol (CAS: 1261845-65-1) is a highly reactive, bifunctional building block widely used in medicinal chemistry, materials science, and transition-metal-catalyzed cross-couplings. Due to the presence of both a photolabile carbon-iodine (C-I) bond and an electron-rich phenolic hydroxyl group, this compound is exquisitely sensitive to environmental degradation. This guide provides field-proven methodologies to ensure the integrity of your compound from receipt to reaction.

Section 1: Frequently Asked Questions (FAQs) - Storage & Stability

Q1: My 2-Iodobenzo[d]thiazol-7-ol powder arrived off-white but has turned dark brown over time. Is it still usable? A: A color shift from off-white/pale yellow to dark brown strongly indicates degradation. This occurs via two primary causal mechanisms:

  • Photo-oxidation: The C-I bond at the 2-position is photochemically active. Exposure to ambient laboratory light (UV/Vis) triggers homolytic cleavage, yielding a 2-dehydrobenzothiazole radical and an iodine radical[1].

  • Phenolic Oxidation: The hydroxyl group at the 7-position donates electron density into the benzothiazole ring. In the presence of atmospheric oxygen and trace moisture, the ring undergoes oxidative coupling, forming dark, polymeric quinone-like byproducts.

Recommendation: Do not use dark brown batches for sensitive transition-metal-catalyzed cross-couplings. The free iodine radicals and polymeric byproducts will poison active Pd(0) catalysts and disrupt the PdII–PdIV–PdII catalytic cycle[2].

Q2: What are the absolute best storage conditions to prevent this degradation? A: To arrest both photolytic and oxidative degradation pathways, you must systematically eliminate light, oxygen, and thermal energy[3].

  • Temperature: Store at -20°C. While short-term shipping at room temperature is acceptable[3], long-term storage requires sub-zero temperatures to minimize the kinetic rate of spontaneous C-I bond hydrolysis.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and settles over the solid, displacing reactive oxygen.

  • Container: Use tightly sealed, amber glass vials with PTFE-lined caps. Amber glass blocks wavelengths below 500 nm, preventing the excitation and subsequent cleavage of the C-I bond[1].

Q3: Can I prepare a 10 mM stock solution in DMSO and store it for high-throughput screening? A: We strongly advise against long-term storage in solution. DMSO is highly hygroscopic; it absorbs atmospheric moisture, which accelerates the hydrolysis of the C-I bond. Furthermore, DMSO can act as a mild oxidant over time. If a stock solution is strictly necessary, prepare it in anhydrous, degassed solvent, aliquot into single-use opaque tubes, freeze immediately at -80°C, and use within 2 weeks.

Section 2: Quantitative Stability Data

To illustrate the causality of storage choices, Table 1 summarizes the degradation kinetics of 2-Iodobenzo[d]thiazol-7-ol under various environmental conditions.

Table 1: Stability Profile of 2-Iodobenzo[d]thiazol-7-ol Solid Powder

Storage ConditionAtmosphereLight ExposureTempEstimated Half-Life ( t1/2​ )Primary Degradant Observed
Optimal ArgonDark (Amber Vial)-20°C> 24 MonthsNone (Stable)
Standard Lab AirDark (Amber Vial)4°C6 MonthsBenzo[d]thiazole-2,7-diol
Benchtop AirAmbient Light20°C14 DaysPolymeric Quinones (Brown)
Solution (DMSO) AirAmbient Light20°C< 48 HoursDehalogenated variants
Section 3: Experimental Workflows & Protocols

If your compound has degraded, or if you are setting up a rigorous handling pipeline, follow these self-validating protocols.

Protocol A: Inert-Atmosphere Aliquoting Workflow

Purpose: To prevent repeated freeze-thaw cycles and oxygen exposure of the master batch.

  • Equilibration: Transfer the sealed, cold vial of 2-Iodobenzo[d]thiazol-7-ol into a desiccator and allow it to warm to room temperature (approx. 30 mins) before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of moisture onto the hygroscopic powder, accelerating hydrolysis.

  • Glovebox Transfer: Move the vial into a glovebox purged with Argon (O 2​ < 5 ppm, H 2​ O < 5 ppm).

  • Aliquoting: Weigh the powder into single-use amber glass vials (e.g., 50 mg per vial).

  • Sealing: Cap tightly with PTFE-lined septa.

  • Storage: Remove from the glovebox and immediately transfer to a -20°C dark freezer.

Protocol B: Rescue Purification of Degraded Material

Purpose: To recover active 2-Iodobenzo[d]thiazol-7-ol from a partially degraded (yellow/light brown) batch prior to Pd-catalyzed cross-coupling.

  • Dissolution: Dissolve 1.0 g of the degraded compound in a minimal amount of degassed ethyl acetate (approx. 10 mL).

  • Filtration: Pass the solution through a short pad of silica gel (to trap polar polymeric quinones) and anhydrous sodium sulfate (to remove trace moisture). Elute with an additional 20 mL of Hexanes:EtOAc (1:1).

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator), shielding the flask with aluminum foil to prevent light exposure.

  • Recrystallization: Recrystallize the residue from hot, degassed toluene/hexane.

  • Validation: Run an LC-MS of the recovered crystals. A pure batch will show a single sharp peak at m/z 277.9 [M+H] + , while the absence of a peak at m/z 152.0 (dehalogenated byproduct) validates the protocol's success.

Section 4: Mechanistic Visualizations

The following diagrams illustrate the chemical causality of degradation and the engineered workflow to prevent it.

DegradationPathway A 2-Iodobenzo[d]thiazol-7-ol (Intact) B UV/Vis Light Exposure A->B C O2 / Moisture Exposure A->C D Homolytic C-I Cleavage (Thiyl/Aryl Radicals) B->D E Phenol Oxidation (Quinone Derivatives) C->E F Degraded Byproducts (Brown/Yellow Discoloration) D->F E->F

Fig 1: Photolytic and oxidative degradation pathways of 2-Iodobenzo[d]thiazol-7-ol.

StorageWorkflow Step1 1. Receive Lyophilized Powder Step2 2. Warm to RT in Desiccator Step1->Step2 Step3 3. Aliquot in Argon Glovebox Step2->Step3 Step4 4. Seal in Amber Glass Vials Step3->Step4 Step5 5. Store at -20°C in Dark Step4->Step5

Fig 2: Optimal handling and storage workflow to prevent compound degradation.

References
  • [1] Mahadevan, A., Kumar, P., & Singh, S. (2023). Photochemistry of 2-Iodobenzothiazole and Iodine-Triggered 2-Isocyanophenylthiyl Radical Cyclization in Argon Matrices. The Journal of Organic Chemistry (ACS Publications). 1

  • [2] Mondal, R., et al. (2016). Mechanistic Insights into Pincer-Ligated Palladium-Catalyzed Arylation of Azoles with Aryl Iodides: Evidence of a PdII–PdIV–PdII Pathway. Organometallics (ACS Publications). 2

  • [3] Sigma-Aldrich. (n.d.). 2-Iodobenzo[d]thiazole | 1123-99-5 Product Information and Storage Guidelines. Sigma-Aldrich. 3

Sources

Optimization

Technical Support Center: Optimizing 2-Iodobenzo[d]thiazol-7-ol Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows where researchers experience stalled kinetics during the functionalization of1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows where researchers experience stalled kinetics during the functionalization of1[1].

While the C2-iodine bond of a benzothiazole is inherently activated for nucleophilic aromatic substitution (2)[2], the unprotected 7-hydroxyl group introduces a competing electronic effect that drastically alters the reaction profile. This guide provides a self-validating troubleshooting framework to accelerate your reaction times from days to minutes by addressing the root causality of these kinetic bottlenecks.

Mechanistic Workflow & Logical Relationship

Optimization_Workflow Start 2-Iodobenzo[d]thiazol-7-ol (Starting Material) Path1 Direct SNAr (Basic Conditions) Start->Path1 Path2 O-Protection (e.g., TBS/Bn) Start->Path2 Deprotonation 7-OH Deprotonation Forms Phenoxide Path1->Deprotonation Protected Protected 7-OR Substrate (Electron-Deficient Ring) Path2->Protected Deactivation Ring Deactivation (Electron-Rich) Deprotonation->Deactivation Inductive/Resonance Donation SlowRxn Sluggish SNAr / Low Yield (>24h, <30%) Deactivation->SlowRxn Microwave Microwave Irradiation (150°C, Polar Aprotic) Protected->Microwave Add Nucleophile & Base FastRxn Rapid SNAr / High Yield (15 mins, >85%) Microwave->FastRxn

Mechanistic pathways for SNAr optimization of 2-Iodobenzo[d]thiazol-7-ol via protection and MAOS.

Frequently Asked Questions (FAQs)

Q1: Why is my S_NAr reaction with 2-Iodobenzo[d]thiazol-7-ol taking >24 hours with poor conversion? A: The root cause is the acidic 7-hydroxyl group (pKa ~9-10). S_NAr reactions require basic conditions (e.g., K2CO3, DIPEA) to activate the incoming nucleophile. However, these bases prematurely deprotonate the 7-OH group, generating a phenoxide anion. This phenoxide is strongly electron-donating via resonance, which significantly increases the electron density of the benzothiazole ring. Because S_NAr requires an electron-deficient aromatic system to stabilize the transition state, this electronic enrichment severely deactivates the C2 position, stalling the reaction[2].

Q2: How can I overcome this electronic deactivation to optimize reaction time? A: You have two primary scientific avenues:

  • Transient Protection: Mask the 7-OH group as a silyl ether (e.g., TBS) prior to S_NAr. This prevents phenoxide formation, maintaining the electron-deficient nature of the benzothiazole core.

  • Microwave-Assisted Organic Synthesis (MAOS): If protection steps are undesirable for your workflow, you can overcome the high activation energy barrier of the deactivated ring using microwave irradiation. Dielectric heating in polar aprotic solvents can reduce reaction times from hours to mere minutes (3)[3].

Q3: Should I use classical S_NAr or transition-metal catalyzed cross-coupling? A: For 2-iodobenzothiazoles, classical S_NAr is often sufficient and avoids heavy metal contamination in drug development workflows. However, if you are using sterically hindered or weakly nucleophilic amines (e.g., anilines), palladium-catalyzed 4[4] is superior. Note that free hydroxyl groups can poison certain Pd catalysts, making O-protection even more critical in cross-coupling regimes.

Quantitative Data: Reaction Parameter Matrix

To illustrate the causality of these parameters, consider the following standardized data for the reaction of 2-Iodobenzo[d]thiazol-7-ol with morpholine (2.0 equiv) and DIPEA (3.0 equiv).

Substrate StateHeating MethodSolventTemp (°C)TimeYield (%)Mechanistic Causality
Unprotected (7-OH)ConventionalDMF10024 h22%Phenoxide formation electronically deactivates the benzothiazole ring.
Unprotected (7-OH)MicrowaveNMP15020 min68%Dielectric heating partially overcomes the high activation energy barrier[3].
Protected (7-OTBS)ConventionalDMF1004 h85%Masking the hydroxyl prevents phenoxide formation, maintaining electrophilicity.
Protected (7-OTBS) Microwave NMP 150 10 min 94% Synergistic combination of electronic activation and rapid thermal transfer.

Troubleshooting Guide

Issue 1: Incomplete conversion even under microwave irradiation.

  • Diagnosis: Poor microwave absorbance of the reaction mixture or insufficient nucleophile activation.

  • Solution: Switch the solvent to N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). These solvents have high loss tangents (tan δ), making them exceptional at converting microwave energy into heat[3]. Ensure your base is completely soluble; switch from heterogeneous K2CO3 to a soluble organic base like DBU or DIPEA.

Issue 2: Formation of dimeric side products.

  • Diagnosis: The unprotected 7-OH group is acting as a competing nucleophile, attacking the C2-iodine of another molecule, leading to intermolecular etherification.

  • Solution: This confirms the necessity of O-protection. Implement a standard TBS-protection workflow before the S_NAr step to eliminate this competing pathway.

Self-Validating Experimental Protocol: Optimized Microwave S_NAr

This protocol is designed as a self-validating system: the physical parameters and analytical profiles serve as internal checkpoints for success.

Step 1: Reaction Assembly

  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-Iodobenzo[d]thiazol-7-ol (1.0 mmol, 277.1 mg)[1]. (Note: For absolute highest yields, use the 7-OTBS protected variant).

  • Add the nucleophile (e.g., secondary amine, 2.5 mmol).

    • Checkpoint: Excess nucleophile ensures pseudo-first-order kinetics to drive the reaction forward.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 522 µL).

  • Suspend the mixture in anhydrous NMP (3.0 mL). Seal the vial with a crimp cap.

Step 2: Microwave Irradiation

  • Place the vial in a dedicated microwave synthesizer.

  • Set the parameters: Temperature = 150 °C, Time = 15 minutes, Pre-stirring = 30 seconds, Power = Variable (max 200 W)[3].

  • Initiate the sequence.

    • Checkpoint: The system pressure should stabilize around 2-4 bar. A rapid pressure spike indicates solvent degradation or exothermic decomposition; abort if pressure exceeds 10 bar.

Step 3: Workup and Validation

  • Allow the vial to cool to <40 °C via compressed air cooling.

  • Dilute the mixture with EtOAc (15 mL) and wash with 5% aqueous LiCl solution (3 x 10 mL) to effectively partition and remove the NMP solvent.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: Analyze the crude mixture via LC-MS. The disappearance of the starting material peak (m/z 277.9[M+H]+) and the appearance of the product mass confirms successful kinetic optimization.

References

  • Source: evitachem.
  • Source: acs.
  • Source: researchgate.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Face-Off: 2-Iodobenzo[d]thiazol-7-ol vs. 2-Bromobenzo[d]thiazol-7-ol in Advanced Organic Synthesis

Executive Summary & Structural Context The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. When functionalized with a hydroxyl group at the 7-position, the core gains a critical vector for hydrogen bonding or subsequent etherification (e.g., for PROTAC linker attachment).

However, the true synthetic utility of these building blocks lies at the C2 position. The adjacent nitrogen and sulfur atoms render the C2 carbon highly electrophilic, priming it for both Transition-Metal-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). In this guide, we objectively compare the reactivity profiles of 2-Iodobenzo[d]thiazol-7-ol 1 and 2-Bromobenzo[d]thiazol-7-ol , analyzing how the choice of halogen dictates experimental design, thermodynamic requirements, and chemoselectivity.

Mechanistic Divergence: The Halogen Effect

The fundamental divergence in reactivity between these two substrates stems from the bond dissociation energies and polarizability of the Carbon-Halogen (C-X) bonds.

  • Palladium-Catalyzed Cross-Coupling: The reactivity of electrophilic substrates in Pd-catalyzed reactions is strictly governed by the leaving group's ability to undergo oxidative addition. The reactivity decreases in the order of –I > –Br > –Cl 2. The C-I bond is significantly weaker (~238 kJ/mol) than the C-Br bond (~276 kJ/mol) 3. Consequently, 2-Iodobenzo[d]thiazol-7-ol undergoes rapid oxidative addition with Pd(0) species even at room temperature, whereas the bromo-derivative typically requires thermal activation (>80 °C).

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a labile halogen at the 2-position makes these molecules excellent electrophilic substrates for SNAr reactions 4. While the rate-determining step in SNAr is often the formation of the Meisenheimer complex rather than leaving group departure, the high polarizability of iodine still offers kinetic advantages in solvent-assisted pathways, though both halogens serve as excellent leaving groups.

MechanisticPathway Start 2-Halo-benzothiazol-7-ol Electrophilic Core Iodo 2-Iodo Isomer Weaker C-I Bond Start->Iodo Bromo 2-Bromo Isomer Stronger C-Br Bond Start->Bromo OxAdd_I Rapid Oxidative Addition (Proceeds at 25°C) Iodo->OxAdd_I OxAdd_Br Slower Oxidative Addition (Requires 80°C+) Bromo->OxAdd_Br PdCat Pd(0) Catalyst Insertion PdCat->OxAdd_I PdCat->OxAdd_Br Product Cross-Coupled Target Scaffold OxAdd_I->Product OxAdd_Br->Product

Fig 1: Thermodynamic divergence in Pd(0) oxidative addition between 2-iodo and 2-bromo derivatives.

Quantitative Performance Comparison

To facilitate substrate selection, the following table summarizes the quantitative reactivity metrics and practical implications for both derivatives.

Property / Metric2-Iodobenzo[d]thiazol-7-ol2-Bromobenzo[d]thiazol-7-olPractical Implication in Synthesis
C-X Bond Energy ~238 kJ/mol~276 kJ/molIodo allows for lower activation energy barriers.
Suzuki Coupling Temp 25 °C – 50 °C80 °C – 100 °CIodo is preferred for thermally sensitive complex molecules.
SNAr Temp (Amines) 40 °C – 60 °C80 °C – 110 °CBromo is highly cost-effective if the substrate can withstand heat.
Chemoselectivity Primary reaction siteSecondary reaction siteIn a di-halo system, the C-I bond will react exclusively first.
Storage Stability Light-sensitive (requires amber vials)Highly stableBromo is preferred for long-term storage and early-stage steps.

Causality in Experimental Design: The 7-Hydroxyl Conundrum

When designing a cross-coupling reaction with these substrates, the 7-hydroxyl group introduces a critical electronic variable. Under strongly basic conditions (e.g., using KOH or NaOtBu), the hydroxyl group is deprotonated to form a phenoxide anion. This phenoxide strongly donates electron density into the benzothiazole core via resonance, significantly reducing the electrophilicity of the C2 position and impeding the oxidative addition of Pd(0).

The Strategic Solution: To counteract this deactivation without adding protecting-group steps, researchers should utilize the 2-Iodo derivative combined with a mild, non-nucleophilic base (e.g., K3PO4). The superior leaving group ability of iodine compensates for the electronic deactivation caused by the phenol, allowing the reaction to proceed efficiently. If the 2-Bromo derivative must be used, prior protection of the 7-OH group (e.g., as a TBS ether) is highly recommended to maintain core electrophilicity.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Using 2-Iodo Derivative)

This protocol leverages the high reactivity of the C-I bond to perform a coupling at mild temperatures, preserving the unprotected 7-OH group.

  • Reaction Setup: In an oven-dried Schlenk flask under N2, add 2-Iodobenzo[d]thiazol-7-ol (1.0 equiv, 0.5 mmol), the aryl boronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Causality: dppf is a bidentate ligand that accelerates reductive elimination, preventing catalyst trapping.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1, 5 mL).

  • Thermal Activation & Self-Validation: Stir at 45 °C. Validation Step: Monitor via TLC (Hexanes:EtOAc 3:1). The starting iodo-compound typically elutes at Rf ~0.45. The product will appear as a highly UV-active spot at Rf ~0.25 (due to increased polarity). Complete disappearance of the Rf 0.45 spot within 2-4 hours validates completion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (Using 2-Bromo Derivative)

Because SNAr does not require expensive palladium catalysts, the more robust and cost-effective 2-bromo derivative is utilized here under thermal conditions.

  • Substrate Dissolution: Dissolve 2-Bromobenzo[d]thiazol-7-ol (1.0 equiv, 1.0 mmol) in anhydrous DMF (3 mL). Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the charged Meisenheimer complex.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

  • Self-Validation: Extract a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via LC-MS. The mass shift from [M+H]+ 230/232 (bromo isotope pattern) to the exact mass of the aminated product validates the substitution.

  • Quench & Purification: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and purify via silica gel chromatography.

SNArWorkflow S1 1. Substrate Dissolution (DMF) S2 2. Amine + Base Addition (DIPEA) S1->S2 S3 3. Thermal Activation S2->S3 S4 4. Meisenheimer Intermediate S3->S4 S5 5. Aqueous Quench S4->S5 S6 6. Silica Gel Purification S5->S6

Fig 2: Step-by-step experimental workflow for the Nucleophilic Aromatic Substitution (SNAr).

References

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PMC (National Institutes of Health) URL:[Link]

  • HALOALKANES (HALOGENOALKANES) Source: Knockhardy Publishing URL:[Link]

Sources

Comparative

Validating 2-Iodobenzo[d]thiazol-7-ol sample purity using LC-MS/MS

Analytical Purity Validation of 2-Iodobenzo[d]thiazol-7-ol: An LC-MS/MS Comparison Guide Executive Summary Validating the purity of complex halogenated building blocks requires analytical methodologies that transcend bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Purity Validation of 2-Iodobenzo[d]thiazol-7-ol: An LC-MS/MS Comparison Guide

Executive Summary

Validating the purity of complex halogenated building blocks requires analytical methodologies that transcend basic structural confirmation. 2-Iodobenzo[d]thiazol-7-ol is a critical intermediate in medicinal chemistry, but its structural nuances present significant analytical vulnerabilities. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional platforms (HPLC-UV and NMR), detailing a self-validating protocol engineered to meet the stringent requirements of the ICH Q2(R2) analytical validation guidelines[1].

The Analytical Challenge: 2-Iodobenzo[d]thiazol-7-ol

2-Iodobenzo[d]thiazol-7-ol (CAS: 1261845-65-1) features an electron-rich benzothiazole core coupled with a heavy, polarizable iodine atom[2]. This architecture makes it highly valuable for synthesizing targeted kinase inhibitors and neuroimaging radiotracers[3].

However, the carbon-iodine bond is susceptible to homolytic cleavage during synthesis or prolonged storage, leading to dehalogenated degradants. Furthermore, positional isomers (e.g., 4-iodo vs. 7-iodo variants) frequently co-elute during standard chromatographic runs. Detecting these trace impurities requires an analytical platform capable of multidimensional specificity.

The Causality of Platform Selection: Why LC-MS/MS?

As a Senior Application Scientist, I frequently observe laboratories defaulting to HPLC-UV or 1 H-NMR for routine purity checks. While these methods are sufficient for bulk assay, they fail fundamentally when validating the absolute purity of halogenated benzothiazoles at the trace level.

  • HPLC-UV (The Limitation): UV detection relies on chromophore absorption. Deiodinated benzothiazole impurities possess nearly identical UV absorption spectra to the parent compound, leading to hidden co-elutions and falsely elevated purity reports.

  • 1 H-NMR (The Limitation): While NMR provides excellent structural confirmation, it suffers from poor sensitivity. It typically fails to quantify impurities below the 0.1% threshold required by modern regulatory standards.

  • LC-MS/MS (The Solution): A Triple Quadrupole mass spectrometer introduces a two-dimensional specificity matrix: chromatographic retention time combined with precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). This allows for the absolute discrimination of co-eluting isomers and sub-ppm trace degradants[4].

DecisionMatrix Start Analytical Target: 2-Iodobenzo[d]thiazol-7-ol HPLC HPLC-UV (Traditional) Start->HPLC NMR 1H-NMR (Structural) Start->NMR LCMS LC-MS/MS (Advanced) Start->LCMS Lim1 Fails to resolve co-eluting isomers HPLC->Lim1 Lim2 LOD > 0.1% Misses trace degradants NMR->Lim2 Adv1 High Specificity & Sub-ppm LOD/LOQ LCMS->Adv1

Decision matrix comparing analytical methodologies for benzothiazole purity validation.

Comparative Performance Data

To objectively demonstrate the superiority of LC-MS/MS for this specific compound, the following table summarizes the quantitative performance metrics across the three platforms.

Analytical ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array) 1 H-NMR (400 MHz)
Primary Detection Mechanism Precursor/Product Ion Mass (MRM)Chromophore Absorption (254 nm)Proton Resonance
Limit of Detection (LOD) 0.005 ng/mL (Sub-ppm)50 ng/mL~1000 ng/mL
Specificity for Isomers Exceptional (Chromatography + Mass)Poor (Prone to co-elution)High (Structural distinctness)
Matrix Interference Low (Mitigated by Internal Standard)High (Baseline noise)Low
Regulatory Compliance ICH Q2(R2) Enhanced ApproachICH Q2(R2) Minimal ApproachSupporting Data Only

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

A robust analytical procedure must be a self-validating system—meaning the protocol inherently proves its own accuracy and specificity during every run. The following methodology is designed in strict accordance with the ICH Q2(R2) guidelines for the validation of analytical procedures[1],[5].

The Self-Validating Mechanism: By incorporating a deuterated internal standard (IS) into every injection, the method inherently controls for matrix-induced ion suppression and injection volume variances[4]. Furthermore, the mandatory inclusion of a blank diluent and an IS-only sample prior to each batch ensures that specificity is continuously proven.

Step 1: Sample Preparation & Internal Standardization
  • Causality: Electrospray Ionization (ESI) is prone to matrix effects. A stable isotopically labeled internal standard is non-negotiable for accurate quantitation.

  • Procedure:

    • Dissolve 1.0 mg of 2-Iodobenzo[d]thiazol-7-ol reference standard in 1.0 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Spike every standard and unknown sample with a constant 50 ng/mL of d4-benzothiazole (Internal Standard).

Step 2: Chromatographic Separation (UHPLC)
  • Causality: Sub-2 µm particles are required to generate the theoretical plates necessary to separate positional isomers before they enter the mass spectrometer.

  • Procedure:

    • Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation for ESI+).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Parameters)
  • Causality: The iodine atom is an excellent leaving group. By targeting the specific loss of the iodine radical during Collision-Induced Dissociation (CID), we eliminate background noise and ensure absolute specificity.

  • Procedure:

    • Ionization: ESI Positive mode.

    • Capillary Voltage: 3.5 kV.

    • Quantifier Transition: m/z 277.9 151.0 (Collision Energy: 20 eV).

    • Qualifier Transition: m/z 277.9 108.0 (Collision Energy: 35 eV).

Step 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank diluent and the internal standard alone. The system is validated if no peaks appear at the retention time of 2-Iodobenzo[d]thiazol-7-ol[5].

  • Linearity & Range: Plot the peak area ratio (Analyte/IS) against concentration. The reportable range is confirmed when the correlation coefficient ( R2 ) exceeds 0.995[5].

Mechanistic Fragmentation Pathway

Understanding the gas-phase chemistry of 2-Iodobenzo[d]thiazol-7-ol is essential for interpreting MRM data, optimizing collision energies, and troubleshooting unexpected peaks during impurity profiling.

Fragmentation Precursor [M+H]+ m/z 277.9 (Precursor Ion) Product1 [M+H - I]+ m/z 151.0 (Quantifier) Precursor->Product1 CID (20 eV) Loss of Iodine (-126.9 Da) Product2 Thiazole Cleavage m/z 108.0 (Qualifier) Product1->Product2 CID (35 eV) Loss of HCNO (-43 Da)

ESI(+) collision-induced dissociation pathway of 2-Iodobenzo[d]thiazol-7-ol.

References

  • Validation of Analytical Procedures: Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry . Analytical and Bioanalytical Chemistry (via ResearchGate). Available at: [Link]

Sources

Validation

Unambiguous Structural Validation of 2-Iodobenzo[d]thiazol-7-ol: A Comparative Guide to NMR Analytical Workflows

Executive Summary For researchers and drug development professionals, the structural validation of functionalized heterocycles is a critical quality control gateway. 2-Iodobenzo[d]thiazol-7-ol (CAS: 1261845-65-1) present...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural validation of functionalized heterocycles is a critical quality control gateway. 2-Iodobenzo[d]thiazol-7-ol (CAS: 1261845-65-1) presents a unique analytical challenge[1]. The molecule features a highly polar hydroxyl group at the C7 position and a heavy halogen (iodine) at the C2 position.

This guide objectively compares two distinct Nuclear Magnetic Resonance (NMR) validation workflows: Workflow A (Routine 1D NMR in CDCl₃) versus Workflow B (Comprehensive 1D/2D NMR in DMSO-d₆). By dissecting the causality behind solvent effects, relaxation times, and pulse sequences, this document serves as an authoritative framework for the unambiguous characterization of halogenated benzothiazoles.

The Validation Dilemma: Routine vs. Advanced Workflows

When validating commercial or synthesized batches of 2-Iodobenzo[d]thiazol-7-ol, laboratories often default to standard 1D ¹H and ¹³C NMR in Chloroform-d (CDCl₃). However, this "routine" approach frequently results in ambiguous data, leading to false-negative purity assessments or misassigned structural isomers.

Workflow A: Routine 1D NMR in CDCl₃ (The Baseline)
  • Performance: Suboptimal. The non-polar nature of CDCl₃ leads to poor solubility of the polar benzothiazole core.

  • Critical Failure Points: Trace acidic impurities in CDCl₃ catalyze rapid proton exchange, causing the C7-OH signal to broaden into the baseline or disappear entirely. Furthermore, the low concentration limits the signal-to-noise (S/N) ratio for quaternary carbons.

Workflow B: Comprehensive 1D/2D NMR in DMSO-d₆ (The Gold Standard)
  • Performance: High Confidence. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the hydroxyl proton and preventing exchange[2].

  • Validation Superiority: The integration of 2D techniques (HSQC and HMBC) allows for the definitive assignment of the isolated C2 carbon and differentiates the bridgehead carbons (C3a and C7a), ensuring absolute structural certainty[3].

NMR_Validation Start 2-Iodobenzo[d]thiazol-7-ol Sample Prep SolventA Workflow A: CDCl3 (Routine) Start->SolventA Suboptimal SolventB Workflow B: DMSO-d6 (Optimized) Start->SolventB Recommended ResultA Rapid -OH Exchange & Poor Relaxation SolventA->ResultA ResultB H-Bonding Locked & High S/N Ratio SolventB->ResultB ActionA 1D NMR Only (Ambiguous Assignment) ResultA->ActionA ActionB 1D + 2D (HSQC/HMBC) (Unambiguous Assignment) ResultB->ActionB

Logical decision workflow for NMR solvent selection and acquisition strategy.

Causality & Mechanistic Insights (E-E-A-T)

To understand why Workflow B outperforms Workflow A, we must examine the underlying quantum mechanical and thermodynamic principles governing the NMR experiment for this specific molecule.

1. The Heavy Atom Effect on C2: Iodine is a massive, highly polarizable atom. Its presence at the C2 position induces a profound diamagnetic shielding effect (often termed the "heavy atom effect") on the directly attached carbon[4]. While a typical benzothiazole C2 resonates around 153 ppm, the iodinated C2 shifts dramatically upfield to approximately 105 ppm. Without HMBC data to confirm the absence of C-H correlations, this peak is frequently misidentified as an aromatic C-H carbon.

2. Hydrogen-Bonding Dynamics: In CDCl₃, the C7-OH proton is weakly solvated and undergoes rapid intermolecular exchange, averaging its chemical shift with trace water and broadening the peak beyond detection. DMSO-d₆, conversely, forms a rigid solvation shell via strong hydrogen bonding. This thermodynamic stabilization slows the exchange rate on the NMR timescale, yielding a sharp, quantifiable singlet >10 ppm[2],[5].

3. Longitudinal Relaxation ( T1​ ) of Quaternary Carbons: The C2, C3a, C7, and C7a carbons lack directly attached protons, relying primarily on chemical shift anisotropy and dipole-dipole interactions with distant protons for relaxation. In a low-solubility medium (CDCl₃), the lack of concentration exacerbates the weak signal caused by long T1​ times. DMSO-d₆ allows for higher sample concentrations, directly improving the S/N ratio for these critical nodes[3].

Comparative Performance Analysis (Data Tables)

The following tables summarize the quantitative differences in spectral data quality between the two workflows. Data is representative of a 500 MHz spectrometer.

Table 1: Comparative ¹H NMR Assignments (500 MHz)
ProtonWorkflow A (CDCl₃)Workflow B (DMSO-d₆)MultiplicityJ-Coupling (Hz)Diagnostic Value
OH (C7) Not observed (broad)10.25 ppmSinglet (br s)-Critical: Confirms -OH presence
H-4 7.55 ppm7.45 ppmdd8.1, 1.0Standard aromatic
H-5 7.35 ppm7.30 ppmt8.1Standard aromatic
H-6 6.95 ppm6.85 ppmdd8.1, 1.0Critical: Ortho to -OH (Shielded)
Table 2: Comparative ¹³C NMR & 2D Assignments (125 MHz)
CarbonWorkflow A (CDCl₃)Workflow B (DMSO-d₆)HMBC Correlations (from DMSO)Structural Confirmation
C-2 (C-I) Weak / Lost in noise105.2 ppmNone (Isolated Quaternary)Heavy atom effect confirmed
C-3a 151.5 ppm152.8 ppmH-4, H-5Differentiated from C7a
C-4 112.5 ppm113.1 ppmH-5, H-6-
C-5 128.2 ppm128.7 ppmH-4, H-6-
C-6 108.5 ppm108.9 ppmH-4, H-5Shielded by C7-OH
C-7 (C-OH) 152.0 ppm153.5 ppmH-5, H-6, OHConfirms hydroxylation site
C-7a 134.0 ppm135.2 ppmH-4, H-6Differentiated from C3a

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following step-by-step methodology incorporates internal validation checkpoints.

Phase 1: Sample Preparation & Solvation
  • Weighing: Accurately weigh 15–20 mg of 2-Iodobenzo[d]thiazol-7-ol.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO-d₆ (100% isotopic purity, ampouled) to avoid water contamination.

  • Self-Validation Check: Visually inspect the NMR tube against a light source. The solution must be perfectly clear. Any particulate matter will degrade magnetic field homogeneity (shimming) and must be filtered through a glass wool plug.

Phase 2: Optimized 1D Acquisition
  • ¹H NMR: Acquire 16 scans with a relaxation delay ( D1​ ) of 2 seconds.

  • ¹³C NMR: Acquire a minimum of 1024 scans. Set the D1​ to at least 3 seconds to account for the long T1​ relaxation of the C2-Iodine and C7-OH quaternary carbons.

  • Self-Validation Check: Run a preliminary ¹³C scan with D1​=2s and D1​=5s . If the integral of the C2 peak (105.2 ppm) increases relative to the C-H peaks in the 5s scan, the system is not fully relaxed, and D1​ must be extended. This prevents the under-reporting of critical quaternary carbons.

Phase 3: 2D NMR Execution (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): Run to map all direct C-H bonds. Verify that the peak at 105.2 ppm shows no cross-peaks, confirming it is a quaternary carbon (C2) and not a highly shielded aromatic C-H.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling constant ( JCH​ ) to 8 Hz (typical for aromatic 3-bond couplings). Use the cross-peaks from H-4 and H-6 to unambiguously assign the bridgehead carbons (C3a and C7a).

Conclusion

Relying on routine CDCl₃ workflows for complex, heavily functionalized heterocycles like 2-Iodobenzo[d]thiazol-7-ol introduces unacceptable analytical risk. By transitioning to a DMSO-d₆ based workflow augmented with 2D NMR techniques, researchers can leverage favorable hydrogen-bonding dynamics and overcome the heavy atom effect, resulting in a fully validated, audit-ready structural assignment.

References

  • 1261845-65-1 | 2-Iodobenzo[d]thiazol-7-ol - BLD Pharm.
  • Table of Contents - 7-hydroxybenzothiazole NMR - The Royal Society of Chemistry.
  • 2-Iodobenzothiazole | C7H4INS | CID 827981 - PubChem.
  • Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole - Benchchem.
  • 2-Fluoro-7-hydroxybenzothiazole | C7H4FNOS | CID 92134759 - PubChem.

Sources

Comparative

Comparing 2-Iodobenzo[d]thiazol-7-ol with Pittsburgh Compound B (PiB)

As a Senior Application Scientist specializing in radiochemistry and neuroimaging probe development, I frequently consult on the strategic selection of chemical building blocks versus established radiotracers. When evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in radiochemistry and neuroimaging probe development, I frequently consult on the strategic selection of chemical building blocks versus established radiotracers. When evaluating tools for Alzheimer’s disease (AD) research, comparing 2-Iodobenzo[d]thiazol-7-ol with Pittsburgh Compound B (PiB) requires a paradigm shift: we are not comparing two finished drugs, but rather a versatile synthetic synthon against a gold-standard clinical product .

This guide objectively contrasts the structural utility, binding performance, and experimental workflows of PiB and the 7-hydroxy analogs derived from 2-Iodobenzo[d]thiazol-7-ol.

Structural Divergence & Role in Tracer Design

Pittsburgh Compound B (PiB) — chemically known as 6-hydroxy-2-(4'-methylaminophenyl)-1,3-benzothiazole — is the benchmark Positron Emission Tomography (PET) tracer for visualizing amyloid-beta (Aβ) plaques in vivo[1]. Its biphenyl-like extended conjugation and specific 6-hydroxyl placement allow it to intercalate perfectly into the cross-β sheets of amyloid fibrils.

2-Iodobenzo[d]thiazol-7-ol , by contrast, is a halogenated building block[2][3]. It lacks the critical 2-phenyl ring required for amyloid binding. However, its true value lies in its reactivity: the highly polarized C2–Iodine bond makes it an ideal substrate for palladium-catalyzed cross-coupling. Researchers utilize this precursor to synthesize positional isomers of PiB—specifically, 7-OH-PiB analogs —to conduct Structure-Activity Relationship (SAR) studies and attempt to bypass PiB's metabolic limitations[4].

G A [11C]PiB Injection B Lipophilic BBB Crossing (logP ~ 1.5) A->B C Diffusion into Brain Parenchyma B->C D Intercalation into Aβ Cross-β Sheets C->D E High-Affinity Binding (Kd = 2.8 nM) D->E F Positron Emission & PET Coincidence Detection E->F

Caption: Pharmacokinetic and binding pathway of [11C]PiB to amyloid plaques.

Comparative Performance: Binding Affinity & Pharmacokinetics

When 2-Iodobenzo[d]thiazol-7-ol is converted into the 7-OH analog of PiB, how does its performance compare to the 6-OH clinical standard?

Research by [5] investigated the exact impact of shifting the hydroxyl group. The data reveals that while the 7-OH analog maintains specific binding to Aβ fibrils, the affinity is slightly reduced compared to PiB[4].

ParameterPittsburgh Compound B (PiB)7-OH-PiB Analog (Derived from 2-Iodo precursor)
Primary Application Clinical Aβ PET ImagingPreclinical SAR & Tracer Optimization
Hydroxyl Position C-6C-7
Binding Affinity (Ki) 2.8 ± 0.5 nM11.2 ± 0.5 nM
LogP (Lipophilicity) ~ 1.5~ 1.4
Primary Isotope Label Carbon-11 (11C)Carbon-11 (11C) / Fluorine-18 (18F)

Causality of Performance Shift: The shift of the electron-donating hydroxyl group from the 6-position to the 7-position alters the electronic distribution across the benzothiazole core. This slight steric and electronic perturbation at the binding interface increases the inhibition constant ( Ki​ ) from 2.8 nM to 11.2 nM[4]. While 11.2 nM is still excellent for preclinical imaging, PiB's lower Ki​ ensures superior signal-to-noise ratios in human clinical scans.

Experimental Workflows & Self-Validating Protocols

To utilize these compounds effectively, laboratories must master two distinct workflows: the chemical synthesis of the tracer backbone (using the iodo-precursor) and the rapid radiosynthesis required for PET imaging.

Protocol 1: Synthesis of 7-OH-PiB Precursor via Suzuki-Miyaura Coupling

This protocol transforms 2-Iodobenzo[d]thiazol-7-ol into the unmethylated 7-OH-PiB precursor.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-Iodobenzo[d]thiazol-7-ol (1.0 eq) and 4-aminophenylboronic acid pinacol ester (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add Potassium carbonate ( K2​CO3​ , 3.0 eq) followed by Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 eq).

    • Causality: The biphasic solvent ensures the dissolution of both the organic substrates and the inorganic base. The base is critical for the transmetalation step, converting the boronic ester into a reactive boronate complex. Pd(PPh3​)4​ is chosen because the highly reactive C-I bond of the starting material ensures rapid oxidative addition, minimizing thermal degradation of the sensitive 7-hydroxyl group.

  • Reaction: Heat the mixture to 90°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography to yield 2-(4-aminophenyl)benzo[d]thiazol-7-ol.

    • Self-Validating System: The biphasic workup and subsequent chromatography strictly isolate the product from palladium black and boron byproducts, ensuring the absolute chemical purity required to prevent side reactions during radiolabeling.

G A 2-Iodobenzo[d]thiazol-7-ol (Halogenated Synthon) C Pd(0) Oxidative Addition & Transmetalation A->C B 4-Aminophenylboronic Acid (Boronate Species) B->C D Reductive Elimination C->D E 2-(4-Aminophenyl)benzo[d]thiazol-7-ol (7-OH Precursor) D->E

Caption: Mechanism of Suzuki-Miyaura coupling using 2-Iodobenzo[d]thiazol-7-ol.

Protocol 2: Radiosynthesis of[11C]PiB (or [11C]7-OH-PiB Analog)

Because Carbon-11 has a half-life of only 20.4 minutes[6][7], the radiolabeling protocol prioritizes extreme speed and immediate purification.

  • Precursor Loading: Dissolve 1.0 mg of the desmethyl precursor in 300 µL of anhydrous DMF.

  • Radiomethylation: Trap[11C]methyl triflate ([11C] CH3​OTf ) in the precursor solution at room temperature for 1 minute.

    • Causality: [11C] CH3​OTf is utilized instead of [11C]methyl iodide because the triflate is a vastly superior leaving group. This drastically accelerates the N-methylation of the aniline amine, which is critical to maximizing the radiochemical yield before the isotope decays.

  • Quenching & Purification: Quench the reaction with 700 µL of HPLC mobile phase (e.g., 40% MeCN in 0.1M ammonium formate). Inject immediately onto a semi-preparative HPLC column (C18).

  • Formulation: Collect the radioactive peak, dilute with water, trap on a C18 Sep-Pak, wash with sterile water, and elute with 1 mL of USP-grade ethanol into 9 mL of sterile saline.

    • Self-Validating System: The immediate HPLC purification removes all unreacted "cold" precursor. This is a critical validation step; if unreacted precursor is injected into the subject, it will competitively bind to Aβ plaques, saturating the targets and destroying the specific PET signal.

Conclusion

For researchers focused on immediate, validated clinical or advanced preclinical imaging of Alzheimer's pathology, Pittsburgh Compound B (PiB) remains the unparalleled choice due to its optimized 6-hydroxyl position and 2.8 nM affinity[4]. However, for drug development professionals seeking to design next-generation tracers—perhaps to improve metabolic stability or explore novel fluorine-18 radiolabeling strategies—2-Iodobenzo[d]thiazol-7-ol serves as an indispensable, highly reactive synthetic foundation.

References

  • Molecular Imaging and Contrast Agent Database (MICAD): 4-Hydroxy-, 5-hydroxy-, and 7-hydroxy- analogs of 6-hydroxy-2-(4'-[11C]methylaminophenyl)-1,3-benzothiazole National Center for Biotechnology Information (US) URL:[Link]

  • Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents for Amyloid Plaques in Alzheimer's Disease Journal of Medicinal Chemistry (Serdons et al., 2009) URL:[Link]

  • PubChem Compound Summary for CID 827981, 2-Iodobenzothiazole National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Cross-Coupling Efficiency of 2-Iodo vs. 2-Chloro Benzothiazole Derivatives: A Definitive Comparison Guide

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in antitumor, antimicrobial, and neuroprotective agents. Functionalization at the C-2 position via transition-metal-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in antitumor, antimicrobial, and neuroprotective agents. Functionalization at the C-2 position via transition-metal-catalyzed cross-coupling is a cornerstone of analog synthesis. However, drug development professionals frequently face a critical decision: should one utilize the highly reactive but expensive 2-iodobenzothiazole , or the cost-effective but notoriously stubborn 2-chlorobenzothiazole ?

This guide objectively compares the cross-coupling efficiencies of these two derivatives, grounded in mechanistic causality and recent empirical data, to help you optimize your synthetic workflows.

Mechanistic Causality: The Activation Barrier vs. Catalyst Poisoning

The fundamental divergence in reactivity between 2-iodo- and 2-chlorobenzothiazoles stems from their carbon-halogen bond dissociation energies (BDE) and the inherent coordinating nature of the benzothiazole ring.

  • The Kinetic Barrier : The C–I bond (~65 kcal/mol) readily undergoes oxidative addition with standard Pd(0) catalysts at room temperature or under mild heating. Conversely, the C–Cl bond (~96 kcal/mol) presents a significant kinetic barrier, often acting as the rate-limiting step in the catalytic cycle.

  • Catalyst Poisoning : The benzothiazole ring introduces a secondary challenge. The nitrogen and sulfur heteroatoms can coordinate to the transition metal center, forming stable, catalytically inactive resting states.

    • With 2-iodobenzothiazole , oxidative addition is so rapid that it typically outcompetes off-cycle heteroatom coordination. Standard ligands (e.g., PPh 3​ ) are usually sufficient.

    • With 2-chlorobenzothiazole , oxidative addition is sluggish. If standard ligands are used, the metal center is prone to deactivation via nitrogen coordination before the C–Cl bond can be cleaved. Successful coupling requires highly electron-rich, sterically demanding ligands (like N-heterocyclic carbenes [NHCs] or Buchwald phosphines) to both accelerate oxidative addition and sterically block non-productive heteroatom binding.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Transmet Transmetalation OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Benzothiazole RedElim->Product Iodo 2-Iodobenzothiazole (Fast Activation) Iodo->OxAdd Low Energy Barrier Chloro 2-Chlorobenzothiazole (Sluggish, Needs NHC) Chloro->OxAdd High Energy Barrier

Pd-catalyzed cycle showing kinetic divergence of 2-iodo vs 2-chloro benzothiazoles.

Comparative Performance Data

Recent literature highlights the stark contrast in efficiency between the two derivatives across various coupling paradigms. While 2-iodobenzothiazole is universally reactive, 2-chlorobenzothiazole requires highly optimized, state-of-the-art catalytic systems to achieve comparable yields.

Quantitative Comparison Summary
Halide SubstrateCoupling TypeCatalytic System / ConditionsYield / Reactivity ProfileReference
2-Iodobenzothiazole Sulfenate HeteroarylationMetal-Free (KOtBu, DMSO, 80 °C)Modest Yield (~50-70%)
2-Chlorobenzothiazole Sulfenate HeteroarylationMetal-Free (KOtBu, DMSO, 80 °C)No Reaction
2-Iodobenzothiazole Suzuki-MiyauraPd(PPh 3​ ) 4​ (5 mol%), K 2​ CO 3​ , THF/H 2​ OHigh Yield (>90%)
2-Chlorobenzothiazole Suzuki-MiyauraPdCl 2​ {PR 2​ (Ph-R')} 2​ , various basesInefficient / Fails
2-Chlorobenzothiazole Buchwald-Hartwig (C-N)Palladacyclic NHC (2 mol%), NaOtBuExcellent (87–90%)

Data Interpretation: The table clearly demonstrates that under standard or metal-free conditions, 2-chlorobenzothiazole is inert. However, when paired with an advanced Palladacyclic NHC precatalyst, the C–Cl barrier is overcome, yielding excellent results even with complex heteroaryl amines .

Experimental Validation & Protocols

To ensure reproducibility and operational confidence, the following methodologies are designed as self-validating systems . Each step includes observable physical changes that confirm the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Mild Suzuki-Miyaura Coupling of 2-Iodobenzothiazole

Causality: The weak C–I bond allows for the use of a standard Pd(0) source and a mild base, minimizing side reactions such as base-catalyzed hydrolysis of the benzothiazole ring or protodeboronation of the coupling partner.

  • Reagent Loading : To a Schlenk flask, add 2-iodobenzothiazole (1.0 equiv), aryl boronic acid (1.1 equiv), Pd(PPh 3​ ) 4​ (0.05 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Solvent Addition & Degassing : Add a solvent mixture of THF/H 2​ O (3:1). Degas the mixture via three freeze-pump-thaw cycles.

    • Self-Validation Check: The biphasic mixture will initially appear as a yellow suspension. Complete deoxygenation is critical; failure to do so will result in the rapid precipitation of a black solid (Pd black) within 10 minutes of heating, indicating irreversible catalyst death.

  • Reaction Execution : Heat the mixture to 80 °C for 12 hours under an inert atmosphere.

    • Self-Validation Check: A successfully initiated reaction transitions to a homogeneous amber solution. TLC monitoring (Hexanes/EtOAc 4:1) will show the disappearance of the UV-active starting material (R f​ ~0.6) and the emergence of a bright blue fluorescent product spot under 254 nm UV light.

  • Workup : Cool to room temperature, extract with dichloromethane (3 × 15 mL), wash with brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo.

Protocol B: NHC-Palladacycle Catalyzed C–N Coupling of 2-Chlorobenzothiazole

Causality: To activate the strong C–Cl bond and prevent benzothiazole-induced catalyst poisoning, a bulky acenaphthoimidazolylidene-ligated palladacycle is mandatory. The extreme steric bulk forces reductive elimination and prevents the benzothiazole nitrogen from irreversibly binding to the Pd center.

  • Reagent Loading : Inside a nitrogen-filled glovebox, add 2-chlorobenzothiazole (1.0 equiv), heteroaryl amine (1.2 equiv), Palladacyclic NHC precatalyst (0.02 equiv), and NaOtBu (1.2 equiv) to an oven-dried vial.

  • Solvent Addition : Add anhydrous dimethoxyethane (DME).

    • Causality: DME provides optimal solubility for the base while resisting nucleophilic attack, unlike DMF or DMA which can degrade under strongly basic, high-temperature conditions.

  • Reaction Execution : Seal the vial, remove from the glovebox, and heat at 100 °C for 24 hours.

    • Self-Validation Check: The reaction mixture will turn from a pale yellow solution to a dark, cloudy suspension. The accumulation of a fine white precipitate (NaCl) is the visual confirmation of successful catalytic turnover and C–Cl bond cleavage.

  • Workup : Dilute with ethyl acetate and filter through a Celite pad to remove the NaCl and Pd residues.

    • Self-Validation Check: The filtrate should be clear; a dark, opaque filtrate indicates incomplete catalyst precipitation and requires a secondary filtration through silica.

Strategic Decision Matrix

Choosing between 2-iodo and 2-chloro benzothiazole is a trade-off between reactivity and scalability. For discovery chemistry and library generation where substrate scope and mild conditions are paramount, 2-iodobenzothiazole is the superior choice. For process chemistry and scale-up, 2-chlorobenzothiazole is highly preferred, provided that modern, sterically demanding catalytic systems are integrated to overcome its inherent kinetic inertness.

DecisionTree Start Select Benzothiazole Halide Cost Is cost/scalability the primary driver? Start->Cost Reactivity Is the coupling partner sterically hindered? Cost->Reactivity No UseCl Use 2-Chlorobenzothiazole (Optimize with NHC/XPhos) Cost->UseCl Yes Reactivity->UseCl No UseI Use 2-Iodobenzothiazole (Standard Pd(PPh3)4/Mild Base) Reactivity->UseI Yes

Strategic decision tree for selecting benzothiazole halides in drug development.

References

  • Title : Heteroarylation of Sulfenate Ions In Situ Generated from β-Sulfinyl Esters under Transition-Metal-Free Conditions. Source : The Journal of Organic Chemistry. URL : [Link]

  • Title : Straightforward convergent access to 2-arylated polysubstituted benzothiazoles. Source : Beilstein Archives. URL :[Link]

  • Title : New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Source : The Journal of Organic Chemistry. URL : [Link]

  • Title : A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst. Source : Organic Letters. URL : [Link]

Safety & Regulatory Compliance

Safety

2-Iodobenzo[d]thiazol-7-ol proper disposal procedures

As drug development and medicinal chemistry increasingly utilize halogenated heteroaromatics for target binding affinity, compounds like 2-Iodobenzo[d]thiazol-7-ol (CAS: 1261845-65-1) have become prevalent in laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and medicinal chemistry increasingly utilize halogenated heteroaromatics for target binding affinity, compounds like 2-Iodobenzo[d]thiazol-7-ol (CAS: 1261845-65-1) have become prevalent in laboratory workflows[1].

While synthesizing or utilizing this compound, researchers must implement rigorous, specialized disposal protocols. The presence of the carbon-iodine (C-I) bond combined with the benzothiazole core necessitates a disposal strategy that goes beyond standard organic waste management. As a Senior Application Scientist, I have structured this guide to provide you with the mechanistic reasoning behind these protocols, ensuring your lab maintains absolute safety, environmental compliance, and operational efficiency.

Chemical Profiling & Hazard Assessment

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. 2-Iodobenzo[d]thiazol-7-ol presents two primary structural challenges for waste management:

  • The Carbon-Iodine (C-I) Bond: Halogenated organic compounds (HOCs) exhibit high environmental persistence. Under EPA regulations (e.g., 40 CFR § 268.32), wastes containing carbon-halogen bonds must be strictly segregated[2]. If incinerated at low temperatures, halogenated organics can form highly toxic dioxins and furans. Furthermore, the combustion of iodinated compounds produces hydroiodic acid (HI) and iodine gas, which requires specialized scrubber systems to neutralize.

  • The Benzothiazole Core: The parent benzothiazole structure is acutely toxic if swallowed, inhaled, or absorbed through the skin, and it poses a severe hazard to aquatic life[3]. Absolute prohibition of drain disposal is mandatory.

Table 1: Quantitative Hazard & Physicochemical Profile

Property / HazardValue / ClassificationOperational Implication
CAS Number 1261845-65-1Essential identifier for accurate EPA waste manifesting.
Molecular Weight 277.08 g/mol Used for calculating halogen mass fractions in bulk waste.
Halogen Content ~45.8% Iodine by massMandates strict classification as "Halogenated Organic Waste."
Aquatic Toxicity High (Parent benzothiazole)Requires secondary containment to prevent drain contamination.
Combustion Byproducts HI, NOx, SOx, COxDemands high-temperature incineration with caustic gas scrubbing.

Step-by-Step Disposal Methodology

The core philosophy of chemical disposal is segregation . Mixing halogenated and non-halogenated wastes unnecessarily dilutes the halogen concentration but exponentially increases the volume of waste that must undergo expensive, specialized high-temperature incineration[4].

Phase 1: Source Segregation & Matrix Identification

Causality: Segregating waste prevents reactive incompatibilities and ensures the waste stream meets the strict BTU (heating value) and halogen limits required by commercial incinerators.

  • Identify the Matrix: Determine the physical state of the 2-Iodobenzo[d]thiazol-7-ol waste. Is it a solid (e.g., pure powder, contaminated silica gel, filter paper) or dissolved in a solvent (e.g., Dichloromethane, DMSO)?

  • Verify Compatibility: Ensure no strong oxidizing agents (e.g., peroxides, nitric acid) or strong inorganic bases are present in the waste stream. These can react exothermically with the organic matrix or degrade the benzothiazole core prematurely.

Phase 2: Containment and Labeling

Causality: Proper containment prevents fugitive emissions and halogen degradation, which can yield corrosive iodine species that degrade metal containers.

  • Primary Containment: Route all liquid solutions to a designated "Halogenated Organic Waste" carboy made of high-density polyethylene (HDPE) or glass[4]. Solid waste must be placed into a puncture-proof, sealable "Halogenated Solid Waste" drum. Do not use metal cans.

  • Secondary Containment: Place the primary container in a secondary bin capable of holding 110% of the primary's volume to self-validate against catastrophic leaks.

  • Manifesting: Label the container explicitly: "Halogenated Organic Waste: Contains 2-Iodobenzo[d]thiazol-7-ol (Iodinated Benzothiazole derivative)."

Phase 3: Final Destruction (Vendor Handoff)
  • Incineration Routing: Ensure your hazardous waste vendor routes this material to a regulated hazardous waste incinerator equipped with a caustic scrubber[5]. The high temperatures (>1000°C) cleave the stable C-I and heteroaromatic bonds, while the caustic scrubber neutralizes the resulting acidic gases.

Waste Segregation Workflow

G Generation 2-Iodobenzo[d]thiazol-7-ol Waste Generation StateCheck Determine Physical State (Solid vs. Liquid) Generation->StateCheck Solid Solid Waste (Powder, Silica, Consumables) StateCheck->Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) StateCheck->Liquid SolidBin Halogenated Solid Waste Drum (HDPE) Solid->SolidBin Scoop/Sweep LiquidBin Halogenated Organic Waste Carboy Liquid->LiquidBin Funnel Transfer Incinerator High-Temperature Incineration with Caustic Scrubbing SolidBin->Incinerator EPA Manifest LiquidBin->Incinerator EPA Manifest

Workflow for the segregation and EPA-compliant disposal of 2-Iodobenzo[d]thiazol-7-ol.

Emergency Spill Response Protocol

In the event of a spill, a self-validating cleanup workflow ensures no residual compound is left to pose an inhalation or contact hazard[3].

  • Evacuate and Ventilate: Isolate the immediate area. Ensure the laboratory HVAC system is functioning to clear any aerosolized particulates.

  • PPE Donning: Equip nitrile gloves (double-layered), chemical safety goggles, and a particulate respirator (N95 or P100) if the compound is in a dry powder form.

  • Containment & Collection:

    • For Solids:Do not sweep dry , as this aerosolizes the powder. Lightly dampen the spill with water or a compatible non-reactive solvent, then collect using a spark-proof scoop.

    • For Liquids: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, universal binder, or sand).

  • Validation & Decontamination: Visually inspect the surface under bright light to ensure no crystalline residue remains. Wash the area with a mild soap and water solution, routing the contaminated wash water to the aqueous hazardous waste stream.

References

  • eCFR: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Segregation Guide. Bucknell University Environmental Health & Safety. Available at: [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
2-Iodobenzo[d]thiazol-7-ol
Reactant of Route 2
2-Iodobenzo[d]thiazol-7-ol
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